4'-Fluoro-3'-(trifluoromethoxy)acetophenone
Description
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Properties
IUPAC Name |
1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c1-5(14)6-2-3-7(10)8(4-6)15-9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZQRDFMSBKRCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)F)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592349 | |
| Record name | 1-[4-Fluoro-3-(trifluoromethoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886501-44-6 | |
| Record name | 1-[4-Fluoro-3-(trifluoromethoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 4'-Fluoro-3'-(trifluoromethoxy)acetophenone (CAS 886501-44-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4'-Fluoro-3'-(trifluoromethoxy)acetophenone, a fluorinated aromatic ketone of significant interest in medicinal chemistry and materials science. This document compiles available data on its physicochemical properties, safety and handling, and potential applications, with a focus on presenting quantitative information in a structured format.
Chemical and Physical Properties
This compound is a yellow liquid at room temperature.[1] Its chemical structure features a fluoro group at the 4'-position and a trifluoromethoxy group at the 3'-position of the acetophenone core. This substitution pattern imparts unique electronic properties and influences its reactivity and potential biological activity.
| Property | Value | Source |
| CAS Number | 886501-44-6 | [1] |
| Molecular Formula | C₉H₆F₄O₂ | [1] |
| Molecular Weight | 222.14 g/mol | [2] |
| Appearance | Yellow liquid | [1] |
| IUPAC Name | 1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone | [3] |
| Synonyms | 4-Fluoro-3-(trifluoromethoxy)acetophenone, 1-(4-Fluoro-3-(trifluoromethoxy)phenyl)ethan-1-one | [1] |
Synthesis
A detailed, experimentally verified protocol for the synthesis of this compound is not extensively documented in publicly accessible scientific literature. However, based on general principles of organic chemistry, a plausible synthetic route can be conceptualized.
Potential Synthetic Workflow
The synthesis would likely involve the Friedel-Crafts acylation of a corresponding substituted benzene derivative. The logical starting material would be 1-fluoro-2-(trifluoromethoxy)benzene, which would then be acylated using an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.
Caption: Plausible synthetic workflow for this compound.
Disclaimer: This represents a theoretical synthetic pathway. A detailed experimental protocol with specific reaction conditions, stoichiometry, and purification methods is not currently available in the cited sources.
Spectroscopic Data
Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in the public domain. Researchers are advised to acquire this data upon synthesis or procurement of the compound.
Biological Activity and Potential Applications
While specific biological activity data for this compound is limited, its structural motifs are present in molecules with known pharmacological properties. The presence of both fluorine and a trifluoromethoxy group can significantly enhance metabolic stability, membrane permeability, and binding affinity to biological targets.
Derivatives of structurally similar fluoro- and trifluoromethyl-substituted compounds have been investigated for a range of biological activities, including their potential as antimicrobial and anticancer agents. For instance, certain fluorinated salicylanilides have demonstrated activity against multidrug-resistant S. aureus.[4]
The primary application of this compound is as a key building block in the synthesis of more complex molecules for drug discovery and development.
References
Technical Guide: Physicochemical Properties of 4'-Fluoro-3'-(trifluoromethoxy)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Fluoro-3'-(trifluoromethoxy)acetophenone is a fluorinated aromatic ketone that serves as a versatile building block in organic synthesis. Its unique structural features, including a fluorine atom and a trifluoromethoxy group, impart distinct electronic properties and enhance its utility as a key intermediate in the development of novel pharmaceuticals and agrochemicals. The trifluoromethoxy group, in particular, can significantly influence the lipophilicity, metabolic stability, and binding affinity of target molecules, making this compound a subject of interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the available physicochemical data for this compound, detailed experimental protocols for its characterization, and visualizations of its synthetic utility.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available, certain properties are currently based on computational predictions.
| Property | Value | Data Type |
| Molecular Formula | C₉H₆F₄O₂ | Experimental |
| Molecular Weight | 222.14 g/mol | Experimental |
| Appearance | Yellow liquid | Experimental |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Water Solubility | Not available | - |
| pKa | Not available | - |
| logP | 2.9 | Predicted |
Experimental Protocols
The following sections detail standardized experimental methodologies for the determination of key physicochemical properties of organic compounds like this compound.
Melting Point Determination
The melting point of a solid organic compound is a critical indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Ensure the sample is thoroughly dried and finely powdered using a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).
-
The melting point range is reported as T1-T2. For a pure compound, this range is typically narrow (0.5-2°C).
Boiling Point Determination
The boiling point is a fundamental physical property of a liquid.
Apparatus:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or heating block)
-
Rubber band or wire to attach the capillary tube to the thermometer
Procedure:
-
Place a small amount (0.5-1 mL) of the liquid sample into a small test tube.
-
Invert a capillary tube (sealed end up) and place it inside the test tube containing the liquid.
-
Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Immerse the assembly in a heating bath.
-
Heat the bath gradually. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady stream of bubbles is observed.
-
Turn off the heat and allow the bath to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Water Solubility Determination
This protocol outlines a method for determining the aqueous solubility of a compound.
Apparatus:
-
Vials with screw caps
-
Analytical balance
-
Shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for analysis
Procedure:
-
Add an excess amount of the compound to a known volume of distilled water in a vial.
-
Tightly cap the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension to separate the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent if necessary.
-
Determine the concentration of the dissolved compound in the aliquot using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Express the solubility in units such as mg/mL or mol/L.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound.
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solutions of acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH)
Procedure:
-
Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water, or a co-solvent system if the compound has low aqueous solubility).
-
If the compound is an acid, titrate with a standardized solution of a strong base (e.g., NaOH). If it is a base, titrate with a standardized solution of a strong acid (e.g., HCl).
-
Record the pH of the solution after each incremental addition of the titrant.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized.
logP Determination
The partition coefficient (logP) is a measure of the lipophilicity of a compound.
Apparatus:
-
Separatory funnel or vials
-
n-Octanol and water (mutually saturated)
-
Shaker or rotator
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis)
Procedure:
-
Prepare mutually saturated solutions of n-octanol and water by shaking them together and allowing the phases to separate.
-
Dissolve a known amount of the compound in either the n-octanol or water phase.
-
Add an equal volume of the other phase to a separatory funnel or vial.
-
Shake the mixture vigorously for a set period to allow for partitioning between the two phases.
-
Allow the phases to separate completely.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
Visualizations
Experimental Workflow for Physicochemical Property Determination
The following diagram illustrates a general workflow for the experimental determination of a physicochemical property, such as melting point or boiling point.
In-Depth Technical Guide to the Structure Elucidation of 1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of 1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone. This compound, with the chemical formula C₉H₆F₄O₂ and CAS number 886501-44-6, is a halogenated aromatic ketone of interest in medicinal chemistry and materials science. This document details the expected spectroscopic data from Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It also outlines the experimental protocols for acquiring this data and presents a logical workflow for its interpretation, culminating in the unambiguous confirmation of the compound's structure.
Introduction
1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone is a substituted acetophenone derivative. The presence of a fluorine atom and a trifluoromethoxy group on the phenyl ring significantly influences its electronic properties and, consequently, its spectral characteristics. Accurate structural confirmation is a critical first step in any research and development endeavor involving this molecule. This guide serves as a detailed reference for the analytical techniques and data interpretation central to this process.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 2.6 | Singlet | 3H | -C(O)CH ₃ |
| ~ 7.4 | Doublet of doublets | 1H | Ar-H (meta to -F, ortho to -C(O)CH₃) |
| ~ 7.8 | Doublet of doublets | 1H | Ar-H (ortho to -F, meta to -C(O)CH₃) |
| ~ 8.0 | Doublet | 1H | Ar-H (ortho to -C(O)CH₃, meta to -OCF₃) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 27 | -C(O)C H₃ |
| ~ 118 (doublet, ¹JCF) | C -F |
| ~ 120 (quartet, ¹JCF) | -OC F₃ |
| ~ 125 | Ar-C H |
| ~ 129 | Ar-C H |
| ~ 132 | Ar-C H |
| ~ 135 (quartet, ²JCCF) | C -OCF₃ |
| ~ 160 (doublet, ¹JCF) | C -F |
| ~ 196 | C =O |
Table 3: Predicted ¹⁹F NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -58 | Singlet | -OF ₃ |
| ~ -115 | Multiplet | Ar-F |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100-3000 | Medium | C-H stretch (aromatic) |
| ~ 2950-2850 | Weak | C-H stretch (aliphatic) |
| ~ 1700-1680 | Strong | C=O stretch (ketone) |
| ~ 1600-1450 | Medium-Strong | C=C stretch (aromatic) |
| ~ 1280-1240 | Strong | C-F stretch (Ar-F) |
| ~ 1250-1050 | Very Strong | C-F stretch (-OCF₃) |
| ~ 1200-1000 | Strong | C-O stretch (aryl ether) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 5: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 222 | [M]⁺ (Molecular ion) |
| 207 | [M - CH₃]⁺ |
| 179 | [M - COCH₃]⁺ |
| 153 | [M - OCF₃]⁺ |
| 43 | [CH₃CO]⁺ |
Experimental Protocols
The following are general protocols for obtaining the necessary spectroscopic data. Instrument parameters should be optimized for the specific sample and instrument used.
NMR Spectroscopy
3.1.1. Sample Preparation:
-
Dissolve 5-10 mg of 1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
3.1.2. ¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
Processing: Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
3.1.3. ¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
-
Processing: Fourier transform with an exponential multiplication (line broadening of 1-2 Hz), phase correction, and baseline correction. Reference the spectrum to the solvent peak.
3.1.4. ¹⁹F NMR Acquisition:
-
Spectrometer: Operating at the appropriate frequency for ¹⁹F (e.g., 376 MHz on a 400 MHz ¹H instrument).
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: Wide enough to cover the expected chemical shifts (e.g., -40 to -140 ppm).
-
Number of Scans: 64-128.
-
Relaxation Delay: 1-2 seconds.
-
-
Processing: Fourier transform, phase correction, and baseline correction. Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm).
FT-IR Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) is suitable for liquid or solid samples. Alternatively, a thin film can be prepared on a salt plate (e.g., NaCl or KBr).
-
Instrument: A standard FT-IR spectrometer.
-
Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Procedure (ATR):
-
Obtain a background spectrum of the clean ATR crystal.
-
Place a small amount of the sample directly on the ATR crystal.
-
Acquire the sample spectrum.
-
Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the structure elucidation of 1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone using the acquired spectroscopic data.
Caption: Workflow for the structure elucidation of 1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone.
Synthesis
A common synthetic route to 1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone is the Friedel-Crafts acylation of 1-fluoro-2-(trifluoromethoxy)benzene.
Caption: Synthetic pathway to 1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone.
Experimental Protocol: Friedel-Crafts Acylation
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Aluminum chloride is corrosive and reacts violently with water. Acetyl chloride is corrosive and a lachrymator. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in a dry solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0 °C), add acetyl chloride (1.05 equivalents) dropwise.
-
After the addition is complete, add a solution of 1-fluoro-2-(trifluoromethoxy)benzene (1.0 equivalent) in the same dry solvent dropwise, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Upon completion, quench the reaction by carefully pouring the mixture into a beaker containing ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel or distillation to yield the final product.
Conclusion
The structural elucidation of 1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone is a systematic process that relies on the combined application of several key analytical techniques. By carefully acquiring and interpreting NMR, IR, and MS data, and correlating it with predicted values and established chemical principles, the unambiguous structure of the molecule can be confirmed. This guide provides the necessary framework for researchers and scientists to confidently undertake this analysis.
An In-depth Technical Guide to the Synthesis of 4'-Fluoro-3'-(trifluoromethoxy)acetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the plausible synthesis of 4'-Fluoro-3'-(trifluoromethoxy)acetophenone, a valuable intermediate in pharmaceutical and agrochemical research. Due to the absence of a directly published synthesis protocol for this specific molecule, this guide outlines a scientifically sound synthetic approach based on the well-established Friedel-Crafts acylation reaction. The proposed synthesis, along with detailed experimental protocols, data summaries, and logical diagrams, is designed to equip researchers with the necessary information to produce this compound in a laboratory setting.
Introduction
This compound is a substituted aromatic ketone of interest in medicinal chemistry and drug discovery. The presence of both a fluorine atom and a trifluoromethoxy group on the phenyl ring can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide details a proposed synthesis utilizing the Friedel-Crafts acylation of 1-fluoro-2-(trifluoromethoxy)benzene with acetyl chloride.
Proposed Synthesis Pathway: Friedel-Crafts Acylation
The most direct and logical approach to the synthesis of this compound is the Friedel-Crafts acylation of 1-fluoro-2-(trifluoromethoxy)benzene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring using an acylating agent (acetyl chloride) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
The key challenge in this synthesis is predicting the regioselectivity of the acylation. The starting material, 1-fluoro-2-(trifluoromethoxy)benzene, possesses two substituents that will direct the incoming electrophile. The fluorine atom is a weakly deactivating but ortho-, para-directing group. The trifluoromethoxy group is also generally considered to be ortho-, para-directing, though its electron-withdrawing nature can deactivate the ring towards electrophilic substitution.
Based on the directing effects of these substituents, the acetylation is expected to occur at the positions ortho or para to the activating group. In the case of 1-fluoro-2-(trifluoromethoxy)benzene, the fluorine atom and the trifluoromethoxy group are both ortho, para-directing. The primary site of substitution will likely be the position para to the fluorine atom (position 4), which is also ortho to the trifluoromethoxy group. This position is sterically accessible and electronically activated by both substituents. Therefore, the major expected product is this compound.
Figure 1: Proposed synthesis pathway for this compound via Friedel-Crafts acylation.
Quantitative Data Summary
The following tables summarize the expected quantitative data for the proposed synthesis, based on typical yields and conditions for analogous Friedel-Crafts acylation reactions of substituted anisoles and fluorobenzenes.[1][2]
Table 1: Reactant and Reagent Stoichiometry
| Compound | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount |
| 1-Fluoro-2-(trifluoromethoxy)benzene | 180.10 | 0.05 | 1.0 | 9.01 g (6.77 mL) |
| Acetyl Chloride | 78.50 | 0.055 | 1.1 | 4.32 g (3.91 mL) |
| Aluminum Chloride (AlCl₃) | 133.34 | 0.06 | 1.2 | 8.00 g |
| Dichloromethane (Solvent) | - | - | - | 100 mL |
Table 2: Expected Reaction Outcome
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Expected Actual Yield (g) | Expected Yield (%) |
| This compound | 222.14 | 11.11 | 7.78 - 9.44 | 70 - 85% |
Detailed Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of this compound based on established Friedel-Crafts acylation procedures.[3]
Materials and Equipment
-
Reactants: 1-Fluoro-2-(trifluoromethoxy)benzene, Acetyl Chloride
-
Catalyst: Anhydrous Aluminum Chloride (AlCl₃)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Workup Reagents: Crushed ice, concentrated Hydrochloric Acid (HCl), 5% Sodium Bicarbonate (NaHCO₃) solution, brine, anhydrous Magnesium Sulfate (MgSO₄)
-
Equipment: Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, ice bath, separatory funnel, rotary evaporator, standard laboratory glassware.
Reaction Setup and Procedure
Figure 2: Step-by-step experimental workflow for the synthesis.
Procedure:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet, add anhydrous aluminum chloride (8.00 g, 0.06 mol).
-
Add anhydrous dichloromethane (50 mL) to the flask and cool the resulting suspension to 0°C in an ice bath with stirring.
-
Add acetyl chloride (4.32 g, 0.055 mol) dropwise to the stirred suspension over a period of 15 minutes, maintaining the temperature at 0°C.
-
In a separate beaker, prepare a solution of 1-fluoro-2-(trifluoromethoxy)benzene (9.01 g, 0.05 mol) in anhydrous dichloromethane (50 mL).
-
Transfer this solution to the dropping funnel and add it dropwise to the reaction mixture over a period of 30 minutes, keeping the temperature at 0°C.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice (100 g) and concentrated hydrochloric acid (20 mL).
-
Stir the mixture until the ice has melted and transfer it to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution (50 mL), water (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.
Conclusion
This technical guide provides a robust and well-reasoned synthetic strategy for the preparation of this compound. By leveraging the principles of Friedel-Crafts acylation and drawing parallels from similar reactions, researchers are provided with a detailed experimental protocol, expected yields, and a clear understanding of the underlying chemical logic. This information should serve as a valuable resource for scientists and professionals in the fields of drug development and chemical research, enabling the efficient synthesis of this important fluorinated building block.
References
An In-depth Technical Guide to the Safety and Handling of 4'-Fluoro-3'-(trifluoromethyl)acetophenone
Chemical Identifier: 4'-Fluoro-3'-(trifluoromethyl)acetophenone CAS Number: 208173-24-4[1][2] Molecular Formula: C₉H₆F₄O[1][2]
This guide provides comprehensive safety and handling information for 4'-Fluoro-3'-(trifluoromethyl)acetophenone, tailored for researchers, scientists, and professionals in drug development. The following sections detail the potential hazards, handling procedures, personal protective equipment, emergency protocols, and disposal guidelines for this compound.
Hazard Identification and Classification
4'-Fluoro-3'-(trifluoromethyl)acetophenone is classified as a hazardous chemical. All personnel handling this substance should be fully aware of its potential risks. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.[1]
GHS Pictogram:
Signal Word: Warning [2][3][4]
Summary of Hazards:
| Hazard Class | Category | GHS Code | Description |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Eye Irritation | 2 | H319 | Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation.[1][2][3] |
| Flammable Liquids | 4 | H227 | Combustible liquid.[2] |
Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below, outlining measures to prevent, respond to, store, and dispose of the chemical safely.[1][3]
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3] |
| P264 | Wash skin thoroughly after handling.[1] |
| P271 | Use only outdoors or in a well-ventilated area.[1][3] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][3] |
| P302 + P352 | IF ON SKIN: Wash with plenty of water.[1][3] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][3] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] |
| P312 | Call a POISON CENTER or doctor if you feel unwell.[3] |
| P332 + P317 | If skin irritation occurs: Get medical help.[1] |
| P362 + P364 | Take off contaminated clothing and wash it before reuse.[1][3] |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[1][3] |
| P405 | Store locked up.[1] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[1][3] |
Physical and Chemical Properties
A summary of the key physical and chemical properties of 4'-Fluoro-3'-(trifluoromethyl)acetophenone is presented below.
| Property | Value |
| Appearance | Colorless to almost colorless clear liquid.[2] |
| Molecular Weight | 206.14 g/mol .[1][2] |
| Boiling Point | 198.1 ± 35.0 °C (Predicted).[2][5] |
| Density | 1.299 ± 0.06 g/cm³ (Predicted).[2][5] |
| Refractive Index | 1.454.[2][5] |
| Solubility | Sparingly soluble in water.[6] |
| Storage Temperature | Room temperature.[2][5] |
Experimental Protocols and Handling
While specific experimental protocols involving this compound are not detailed in the provided safety sheets, the following guidelines for safe handling in a laboratory setting are mandatory.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Safety showers and eyewash stations must be readily available in the immediate work area.[4]
General Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Avoid inhalation of vapors or mists.[3]
-
Wash hands thoroughly before breaks and at the end of the workday.
-
Keep the container tightly closed when not in use.[4]
Caption: Standard Laboratory Handling Workflow.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure.
| Protection Type | Specification |
| Eye/Face | Wear chemical safety goggles conforming to government standards such as NIOSH (US) or EN 166 (EU).[7] |
| Skin | Wear protective, chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves properly. Wear appropriate protective clothing and boots to prevent skin exposure.[4] |
| Respiratory | If working outside a fume hood or if ventilation is inadequate, use a respirator with appropriate cartridges (e.g., type ABEK-P2 for EU, or OV/AG/P99 for US).[7] |
Emergency Procedures
In the event of accidental exposure or spillage, follow these first-aid and emergency measures immediately.
First-Aid Measures:
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, seek medical attention.[3] |
| Eye Contact | Rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention.[3] |
| Ingestion | Clean the mouth with water. Do not induce vomiting. Seek medical attention.[3] |
Spill and Leak Response:
-
Personal Precautions: Evacuate personnel to a safe area. Wear full protective equipment, including a respirator. Ensure adequate ventilation.[4]
-
Containment: Prevent the chemical from entering drains.
-
Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a suitable, closed container for disposal.[4] Wash the spill area thoroughly after material pickup is complete.[4]
Caption: Emergency Spill Response Workflow.
Fire-Fighting Measures and Stability
Flammability:
-
The compound is a combustible liquid.[2]
Suitable Extinguishing Media:
-
Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.
Hazardous Decomposition Products:
-
Thermal decomposition can release irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (HF).[8]
Stability and Reactivity:
-
The substance is stable under normal storage conditions.
-
Avoid incompatible materials such as strong oxidizing agents.[9]
Toxicological Information
The toxicological properties of 4'-Fluoro-3'-(trifluoromethyl)acetophenone have not been fully investigated.[4] However, based on its GHS classification, it is known to cause skin, eye, and respiratory irritation.[1][3] Due to limited data, the compound should be handled with caution, assuming it may have other uninvestigated harmful effects.[4][6]
Storage and Disposal
Storage:
-
Store in a cool, dry, and well-ventilated area.[4]
-
The product may be moisture and air-sensitive.[3]
Disposal:
-
Dispose of waste material and empty containers in accordance with all local, regional, and national regulations.
-
Waste should be sent to an approved waste disposal plant.[3] Do not dispose of it in the environment.
References
- 1. 4'-Fluoro-3'-(trifluoromethyl)acetophenone | C9H6F4O | CID 605678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4'-FLUORO-3'-(TRIFLUOROMETHYL)ACETOPHENONE | 208173-24-4 [chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 5. 4'-FLUORO-3'-(TRIFLUOROMETHYL)ACETOPHENONE CAS#: 208173-24-4 [m.chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.fr [fishersci.fr]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
Spectroscopic and Synthetic Profile of 1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the compound 1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone (CAS Number: 886501-44-6). Due to the limited availability of public domain experimental data for this specific molecule, this document presents a predictive analysis of its spectroscopic profile, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The predictions are based on established principles and data from structurally related compounds. Furthermore, a detailed, hypothetical experimental protocol for its synthesis and subsequent spectroscopic characterization is provided to guide researchers in its preparation and analysis. This guide is intended to serve as a valuable resource for scientists engaged in pharmaceutical research and development, materials science, and synthetic organic chemistry.
Introduction
1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone is a fluorinated aromatic ketone of interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine and trifluoromethoxy substituents. The presence of these moieties can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This document aims to fill the current gap in readily available experimental data by providing a robust predictive analysis and a hypothetical, yet detailed, procedural framework for its synthesis and characterization.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone. These predictions are derived from the analysis of its chemical structure, established spectroscopic principles, and comparison with data from analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~ 7.8 - 7.9 | dd | JHF ≈ 6-8, JHH ≈ 2 | 1H | H-6 |
| ~ 7.7 - 7.8 | ddd | JHH ≈ 8-9, JHF ≈ 4-5, JHH ≈ 2 | 1H | H-2 |
| ~ 7.3 - 7.4 | t | JHH ≈ JHF ≈ 8-9 | 1H | H-5 |
| 2.6 | s | - | 3H | -COCH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 196 | C=O |
| ~ 158 (d, JCF ≈ 250 Hz) | C-4 |
| ~ 140 (q, JCF ≈ 2 Hz) | C-3 |
| ~ 132 | C-1 |
| ~ 128 (d, JCF ≈ 8 Hz) | C-6 |
| ~ 122 (q, JCF ≈ 260 Hz) | -OCF₃ |
| ~ 118 (d, JCF ≈ 22 Hz) | C-5 |
| ~ 115 (d, JCF ≈ 4 Hz) | C-2 |
| ~ 26 | -COCH₃ |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100-3000 | Medium | Aromatic C-H Stretch |
| ~ 2950-2850 | Weak | Aliphatic C-H Stretch |
| ~ 1690 | Strong | C=O Stretch (Aryl Ketone) |
| ~ 1600, 1500 | Medium-Strong | Aromatic C=C Stretch |
| ~ 1250-1200 | Strong | C-O-C Stretch (Aryl Ether) & C-F Stretch (Trifluoromethoxy) |
| ~ 1170 | Strong | C-F Stretch (Trifluoromethoxy) |
| ~ 1050 | Strong | C-F Stretch (Aryl Fluoride) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 222 | High | [M]⁺ (Molecular Ion) |
| 207 | Medium | [M - CH₃]⁺ |
| 179 | Strong | [M - COCH₃]⁺ |
| 153 | Medium | [M - OCF₃]⁺ |
| 125 | Medium | [M - COCH₃ - F]⁺ |
| 69 | Medium | [CF₃]⁺ |
| 43 | Very Strong | [CH₃CO]⁺ |
Proposed Synthetic and Characterization Workflow
The synthesis of 1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone can be approached through a Friedel-Crafts acylation of 1-fluoro-2-(trifluoromethoxy)benzene. The subsequent characterization would involve a standard suite of spectroscopic techniques to confirm the structure and purity of the product.
Hypothetical Experimental Protocols
4.1. Synthesis of 1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone
Materials:
-
1-Fluoro-2-(trifluoromethoxy)benzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension via the dropping funnel.
-
After the addition is complete, add a solution of 1-fluoro-2-(trifluoromethoxy)benzene (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Stir the mixture until the ice has melted, then transfer it to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone.
4.2. Spectroscopic Characterization
General Considerations:
-
NMR spectra should be recorded on a spectrometer operating at a minimum of 300 MHz for ¹H and 75 MHz for ¹³C.
-
Deuterated chloroform (CDCl₃) is a suitable solvent for NMR analysis.
-
IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer, either as a neat film on a salt plate or as a solution in a suitable solvent.
-
Mass spectra can be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
¹H NMR Spectroscopy:
-
Dissolve a small sample of the purified product in CDCl₃.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.
¹³C NMR Spectroscopy:
-
Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum.
-
Analyze the chemical shifts to identify the different carbon environments.
-
If necessary, perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.
Infrared (IR) Spectroscopy:
-
Place a drop of the neat liquid product between two NaCl or KBr plates.
-
Acquire the IR spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry:
-
Introduce a dilute solution of the sample into the mass spectrometer.
-
Acquire the mass spectrum and identify the molecular ion peak.
-
Analyze the fragmentation pattern to further confirm the structure of the compound.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical flow of the spectroscopic analysis process to confirm the identity and purity of the synthesized compound.
Conclusion
This technical guide provides a detailed predictive spectroscopic profile and a hypothetical synthetic and characterization workflow for 1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone. While experimental data for this specific compound is not widely available, the information presented herein offers a solid foundation for researchers to synthesize, isolate, and characterize this molecule. The provided protocols and predicted data are intended to facilitate further research and application of this and similar fluorinated compounds in various scientific disciplines.
Disclaimer: The spectroscopic data presented in this document are predicted and have not been experimentally verified. The proposed synthetic protocol is hypothetical and should be performed with appropriate safety precautions by qualified personnel.
Commercial Sourcing and Technical Guide for High-Purity 4'-Fluoro-3'-(trifluoromethoxy)acetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, key characteristics, and analytical methodologies for high-purity 4'-Fluoro-3'-(trifluoromethoxy)acetophenone (CAS Number: 886501-44-6). This fluorinated acetophenone derivative is a valuable building block in medicinal chemistry and drug discovery, primarily utilized as an intermediate in the synthesis of novel therapeutic agents.
Commercial Availability and Purity
A critical first step in any research and development workflow is the procurement of high-quality starting materials. This compound is available from several commercial chemical suppliers. The purity of commercially available batches is typically high, often exceeding 97%, as determined by Gas Chromatography (GC). Researchers should always request a lot-specific Certificate of Analysis (CoA) to verify purity and obtain detailed information on residual solvents and impurities.
| Supplier | Stated Purity | Analytical Method | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Sigma-Aldrich | 98% | - | 886501-44-6 | C₉H₆F₄O₂ | 222.14 |
| Chem-Impex | ≥ 97% | GC | 208173-24-4 (Note: Discrepancy in CAS) | C₉H₆F₄O | 206.14 |
| Apollo Scientific | 98% | - | 886501-44-6 | C₉H₆F₄O₂ | 222.14 |
Note: A discrepancy in the CAS number has been observed in the information provided by one supplier. The widely accepted CAS number for this compound is 886501-44-6. Researchers should use this number for accurate identification and literature searches.
Physicochemical Properties
Understanding the physical and chemical properties of a compound is essential for its proper handling, storage, and use in chemical reactions.
| Property | Value |
| Appearance | Colorless to almost colorless clear liquid |
| Molecular Formula | C₉H₆F₄O₂ |
| Molecular Weight | 222.14 g/mol |
| Density | ~1.36 g/mL |
| Refractive Index (n20D) | ~1.45 |
| Storage | Store at room temperature |
Experimental Protocols
While specific, detailed proprietary synthesis and purification protocols from commercial suppliers are not publicly available, general methodologies for the synthesis, purification, and analysis of similar acetophenone derivatives can be adapted.
Illustrative Synthesis Pathway
A plausible synthetic route to this compound could involve the Friedel-Crafts acylation of 1-fluoro-2-(trifluoromethoxy)benzene. The logical workflow for such a synthesis is depicted below.
Caption: A logical workflow for the synthesis of this compound.
General Purification Protocol: Flash Column Chromatography
Flash column chromatography is a standard technique for purifying organic compounds.
Methodology:
-
Slurry Preparation: A slurry of silica gel in a non-polar solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate) is prepared.
-
Column Packing: The slurry is carefully poured into a glass column and the silica gel is allowed to settle, forming a uniform packed bed.
-
Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel bed.
-
Elution: A solvent or a gradient of solvents of increasing polarity is passed through the column to elute the components of the mixture at different rates.
-
Fraction Collection: The eluent is collected in fractions, and the fractions containing the desired product are identified using a suitable analytical technique (e.g., Thin Layer Chromatography).
-
Solvent Removal: The solvent is removed from the combined pure fractions under reduced pressure to yield the purified product.
Analytical Quality Control Workflow
A robust quality control workflow is essential to ensure the purity and identity of the procured or synthesized material.
Caption: A typical quality control workflow for a chemical intermediate.
Illustrative Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for determining the purity of volatile and semi-volatile compounds and for identifying impurities.
Example GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: Supelcowax 10 capillary column (30 m, 0.25 mm i.d., 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow rate of 1.3 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 3°C/minute.
-
Final hold: 240°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 100:1 split ratio).
-
Injection Volume: 1.0 µL.
-
Mass Spectrometer: Agilent 5977 MS or equivalent.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
MS Source Temperature: 230°C.
-
Scan Range: m/z 30-450.
Note: These parameters are illustrative and should be optimized for the specific instrument and column used.
Conclusion
High-purity this compound is a readily available and crucial intermediate for researchers in drug discovery and development. By carefully selecting suppliers, verifying product quality through rigorous analytical testing, and employing appropriate handling and purification techniques, scientists can ensure the integrity of their starting materials and the success of their synthetic endeavors.
An In-Depth Technical Guide to the Carbonyl Group Reactivity of 4'-Fluoro-3'-(trifluoromethoxy)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the carbonyl group in 4'-Fluoro-3'-(trifluoromethoxy)acetophenone. This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, largely owing to the unique electronic properties conferred by its fluorine and trifluoromethoxy substituents. These strongly electron-withdrawing groups significantly enhance the electrophilicity of the carbonyl carbon, making it highly susceptible to a variety of nucleophilic attacks. This guide details key reactions, including reductions, olefinations, and carbon-carbon bond-forming reactions, supported by structured data tables, detailed experimental protocols, and mechanistic diagrams to facilitate its application in research and development.
Introduction: Electronic Effects on Carbonyl Reactivity
The reactivity of the carbonyl group in acetophenone derivatives is profoundly influenced by the nature of the substituents on the aromatic ring. In the case of this compound, the presence of a fluorine atom at the para-position and a trifluoromethoxy group at the meta-position plays a crucial role. Both the fluoro and trifluoromethoxy groups are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but significantly activates the carbonyl group towards nucleophilic addition.[1] This activation arises from the inductive effect of these substituents, which withdraws electron density from the carbonyl carbon, increasing its partial positive charge and making it a more potent electrophile.
This enhanced reactivity makes this compound a versatile building block in medicinal chemistry and materials science for the construction of complex molecules.[2][3]
Nucleophilic Addition Reactions
The electron-deficient nature of the carbonyl carbon in this compound makes it an excellent substrate for a variety of nucleophilic addition reactions.
Reduction to Alcohols
The reduction of the carbonyl group to a secondary alcohol is a fundamental transformation. Mild reducing agents like sodium borohydride are effective for this purpose. The electron-withdrawing substituents on the aromatic ring can increase the rate of this reduction compared to unsubstituted acetophenone.[4]
Table 1: Asymmetric Reduction of this compound
| Catalyst/Enzyme System | Product | Enantiomeric Excess (ee) | Yield (%) | Reference |
| Oxazaborolidine Catalysts | (S)-1-(4-Fluoro-3-(trifluoromethoxy)phenyl)ethanol | ≥90% | High | [5] (Analogous) |
| Lactobacillus brevis ADH | (S)-1-(4-Fluoro-3-(trifluoromethoxy)phenyl)ethanol | High | High | [6] (Analogous) |
| Immobilized Carrots | (S)-1-(4-Fluoro-3-(trifluoromethoxy)phenyl)ethanol | up to 98% | up to 84% | [7] (Analogous) |
-
An oven-dried flask is charged with the oxazaborolidine catalyst (0.1 equivalents) and placed under an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous tetrahydrofuran (THF) is added, and the solution is cooled to the desired temperature (e.g., 0 °C or -20 °C).
-
A solution of borane-dimethyl sulfide complex (BH3·SMe2) (1.1 equivalents) in THF is added dropwise.
-
A solution of this compound (1.0 equivalent) in THF is then added slowly over a period of 1-2 hours.
-
The reaction is stirred at the same temperature until complete conversion is observed by thin-layer chromatography (TLC).
-
The reaction is carefully quenched by the slow addition of methanol, followed by 1 M HCl.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the chiral alcohol.
Grignard and Organolithium Reactions
The addition of organometallic reagents like Grignard or organolithium reagents to the carbonyl group provides a powerful method for carbon-carbon bond formation, leading to tertiary alcohols. The high reactivity of the carbonyl group in this compound ensures efficient reaction.[8][9]
-
All glassware must be oven-dried and assembled under an inert atmosphere.
-
In a three-necked flask equipped with a dropping funnel and a condenser, magnesium turnings (1.2 equivalents) are placed.
-
A solution of the appropriate alkyl or aryl halide (1.1 equivalents) in anhydrous diethyl ether or THF is added dropwise to initiate the formation of the Grignard reagent.
-
Once the Grignard reagent is formed, the solution is cooled to 0 °C.
-
A solution of this compound (1.0 equivalent) in anhydrous ether/THF is added dropwise.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The resulting tertiary alcohol can be purified by column chromatography or recrystallization.
Olefination Reactions
The conversion of the carbonyl group into a carbon-carbon double bond is a crucial transformation in organic synthesis. Several methods are available, with the Wittig and Horner-Wadsworth-Emmons reactions being the most prominent.
Wittig Reaction
The Wittig reaction utilizes a phosphonium ylide to convert ketones into alkenes.[10][11] The nature of the ylide (stabilized or non-stabilized) can influence the stereochemical outcome of the reaction.
-
A suspension of the appropriate phosphonium salt (1.1 equivalents) in anhydrous THF is prepared in a flame-dried flask under an inert atmosphere.
-
The suspension is cooled to -78 °C, and a strong base such as n-butyllithium (1.1 equivalents) is added dropwise to generate the ylide.
-
The resulting colored solution is stirred at this temperature for 30-60 minutes.
-
A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with diethyl ether, and the combined organic extracts are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography to separate the alkene from triphenylphosphine oxide.
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate carbanion.[12][13][14][15][16] A key advantage of the HWE reaction is that the phosphate byproduct is water-soluble, simplifying purification. This reaction typically favors the formation of (E)-alkenes.
-
To a stirred suspension of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, a solution of the phosphonate ester (1.1 equivalents) in THF is added dropwise.
-
The mixture is stirred at room temperature for 1 hour to ensure complete formation of the phosphonate anion.
-
The reaction mixture is cooled back to 0 °C, and a solution of this compound (1.0 equivalent) in THF is added slowly.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched by the addition of water.
-
The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Other Important Transformations
Shapiro Reaction
The Shapiro reaction provides a method for the conversion of ketones to alkenes via a tosylhydrazone intermediate.[2][17][18][19][20] This reaction is particularly useful for the synthesis of less-substituted alkenes.
-
Formation of the Tosylhydrazone: this compound (1.0 equivalent) and p-toluenesulfonhydrazide (1.1 equivalents) are dissolved in methanol. A catalytic amount of acid (e.g., HCl) is added, and the mixture is refluxed until the reaction is complete (monitored by TLC). The tosylhydrazone precipitates upon cooling and can be collected by filtration.
-
Alkene Formation: The dried tosylhydrazone (1.0 equivalent) is dissolved in anhydrous THF or ether under an inert atmosphere. The solution is cooled to -78 °C, and at least two equivalents of a strong base (e.g., n-butyllithium) are added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched with water, and the product is extracted, dried, and purified.
Synthesis of Heterocycles from α-Haloketones
The methyl group of this compound can be halogenated to form an α-haloketone, a versatile precursor for the synthesis of various heterocyclic compounds such as furans, pyrroles, and thiazoles.[21][22][23]
Conclusion
This compound is a highly reactive and versatile building block for organic synthesis. The strong electron-withdrawing effects of the fluoro and trifluoromethoxy substituents render the carbonyl group exceptionally electrophilic and amenable to a wide range of nucleophilic additions and related transformations. This guide provides a foundational understanding and practical protocols for leveraging the reactivity of this important synthetic intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials. The provided experimental procedures, adapted from literature on analogous systems, offer a solid starting point for researchers to explore the rich chemistry of this fluorinated acetophenone derivative.
References
- 1. app.studyraid.com [app.studyraid.com]
- 2. grokipedia.com [grokipedia.com]
- 3. benchchem.com [benchchem.com]
- 4. Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. adichemistry.com [adichemistry.com]
- 10. organicreactions.org [organicreactions.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. grokipedia.com [grokipedia.com]
- 13. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 14. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 15. Horner-Wadsworth-Emmons Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Shapiro reaction - Wikipedia [en.wikipedia.org]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. chemistnotes.com [chemistnotes.com]
- 20. Shapiro Reaction [organic-chemistry.org]
- 21. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Exploratory Reactions of 4'-Fluoro-3'-(trifluoromethoxy)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Fluoro-3'-(trifluoromethoxy)acetophenone is a fluorinated aromatic ketone that serves as a versatile building block in synthetic organic and medicinal chemistry. Its structure, featuring a reactive acetyl group and an aromatic ring activated by electron-withdrawing fluorine and trifluoromethoxy substituents, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of key exploratory reactions involving this compound, complete with detailed experimental protocols, quantitative data, and visualizations of relevant chemical transformations. The trifluoromethoxy group, in particular, is of growing interest in drug design as it can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.
Core Reactions and Methodologies
The reactivity of this compound is primarily centered around its ketone functional group and the potential for substitution on the aromatic ring. Key exploratory reactions include condensations to form chalcones, subsequent cyclizations to yield pyrazolines, reduction of the ketone, and formation of Schiff bases.
Claisen-Schmidt Condensation: Synthesis of Chalcones
The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds and is particularly useful for synthesizing chalcones, which are precursors to a wide array of heterocyclic compounds with diverse biological activities. This reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde.
Experimental Protocol:
A general procedure for the synthesis of chalcones from a structurally similar compound, 4-fluoro-3-methyl acetophenone, can be adapted for this compound[1][2].
-
In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol (approximately 10-15 mL per gram of acetophenone).
-
While stirring the solution at room temperature, add a 40% aqueous solution of potassium hydroxide (KOH) dropwise until the solution becomes cloudy.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.
-
Filter the solid product, wash with cold water until the filtrate is neutral, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Quantitative Data for Analogous Chalcone Synthesis:
| Reactant A (Acetophenone) | Reactant B (Aldehyde) | Product (Chalcone) | Yield (%) | Reference |
| 4-fluoro-3-methyl acetophenone | Substituted aromatic aldehydes | 1-(4-fluoro-3-methylphenyl)-3-(aryl)prop-2-en-1-one | Not Specified | [1] |
| 3,4,5-trimethoxyacetophenone | Various aromatic aldehydes | 1-(3,4,5-trimethoxyphenyl)-3-(aryl)prop-2-en-1-one | 47.8 - 88.4 |
Experimental Workflow: Claisen-Schmidt Condensation
Caption: Workflow for the synthesis of chalcones via Claisen-Schmidt condensation.
Synthesis of Pyrazolines from Chalcones
Chalcones are excellent precursors for the synthesis of pyrazolines, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Pyrazolines are known to exhibit a wide range of pharmacological activities. The synthesis is typically achieved through the cyclization of a chalcone with a hydrazine derivative.
Experimental Protocol:
The following is a general protocol for the synthesis of pyrazolines from chalcones, which can be applied to chalcones derived from this compound.
-
Dissolve the chalcone (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add a hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine) (1-1.2 equivalents) to the solution.
-
The reaction mixture can be stirred at room temperature or refluxed for a period ranging from a few hours to overnight, depending on the reactivity of the substrates. The reaction progress can be monitored by TLC.
-
After completion, the reaction mixture is cooled, and the precipitated pyrazoline is collected by filtration.
-
The crude product can be purified by recrystallization from an appropriate solvent.
Quantitative Data for Analogous Pyrazoline Synthesis:
| Reactant A (Chalcone) | Reactant B (Hydrazine) | Product (Pyrazoline) | Yield (%) | Reference |
| Chalcone derivatives | Phenylhydrazine hydrochloride | 1,3,5-triaryl-2-pyrazolines | Not Specified | |
| Chalcone derivatives | Hydrazine and acetic acid | N-acetyl-pyrazolines | 50.8 - 82.4 |
Logical Relationship: From Acetophenone to Pyrazoline
Caption: Synthetic pathway from the starting acetophenone to the final pyrazoline derivative.
Reduction of the Carbonyl Group
The ketone functionality of this compound can be readily reduced to the corresponding secondary alcohol, 1-(4-fluoro-3-(trifluoromethoxy)phenyl)ethanol, using a variety of reducing agents. Sodium borohydride (NaBH₄) is a commonly used, mild, and selective reagent for this transformation.
Experimental Protocol:
A general and reliable procedure for the reduction of acetophenones using sodium borohydride is as follows:
-
Dissolve this compound (1 equivalent) in a protic solvent such as methanol or ethanol in a round-bottom flask.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride (NaBH₄) (1-1.5 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench the excess NaBH₄ by the slow addition of dilute hydrochloric acid until the effervescence ceases.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude alcohol.
-
The product can be purified by column chromatography if necessary.
Quantitative Data for Analogous Ketone Reduction:
While specific yields for the reduction of this compound were not found, the reduction of similar acetophenones with NaBH₄ typically results in high yields, often exceeding 80-95%.
| Reactant (Ketone) | Reducing Agent | Product (Alcohol) | Yield (%) | Reference |
| Acetophenone | NaBH₄ | 1-Phenylethanol | High (not specified) | |
| Benzophenone | NaBH₄ | Diphenylmethanol | 60-70 (after recrystallization) |
Experimental Workflow: Ketone Reduction
Caption: Step-by-step workflow for the sodium borohydride reduction of the ketone.
Synthesis of Schiff Bases
Schiff bases, or imines, are formed by the condensation of a primary amine with a carbonyl compound. These compounds are valuable intermediates in organic synthesis and have been shown to possess a wide range of biological activities.
Experimental Protocol:
A general procedure for the synthesis of Schiff bases from acetophenones is as follows:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and a primary amine (1 equivalent) in a suitable solvent, such as ethanol or methanol.
-
Add a catalytic amount of a weak acid, like glacial acetic acid, to the mixture.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow the Schiff base to crystallize.
-
If no solid forms, the solvent can be partially evaporated, and the mixture can be cooled in an ice bath to induce crystallization.
-
Filter the product, wash with a small amount of cold solvent, and dry. Recrystallization can be performed if further purification is needed.
Quantitative Data for Analogous Schiff Base Synthesis:
Specific yields for Schiff bases derived from this compound are not available in the searched literature. The yield of Schiff base formation is highly dependent on the nature of the amine used.
| Reactant A (Ketone) | Reactant B (Amine) | Product (Schiff Base) | Yield (%) | Reference |
| 4-methyl acetophenone | Hydroxylamine hydrochloride | C₉H₁₁NO | 51.38 | |
| 2-hydroxyacetophenone | Benzylamine | C₁₅H₁₅NO | 76.3 |
Signaling Pathways and Biological Activity
Despite the potential for derivatives of this compound to exhibit biological activity, a direct link to the modulation of specific signaling pathways for this compound or its immediate derivatives has not been identified in the performed searches.
However, the core structures that can be synthesized from this precursor, such as chalcones and pyrazolines, are known to interact with various biological targets and signaling pathways. For instance, some chalcone derivatives have been reported to inhibit the NF-κB signaling pathway, which is implicated in inflammation and cancer. Pyrazoline derivatives have also been investigated for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, often through the inhibition of specific enzymes or receptors.
The presence of the trifluoromethoxy group is significant in the context of drug discovery. This group can enhance a molecule's metabolic stability and its ability to cross cell membranes, potentially leading to improved pharmacokinetic properties.
Further research is warranted to explore the biological activities of derivatives of this compound and to elucidate their mechanisms of action, including their effects on cellular signaling pathways.
Conclusion
This compound is a valuable starting material for the synthesis of a variety of potentially bioactive molecules. The exploratory reactions outlined in this guide, including Claisen-Schmidt condensation, pyrazoline formation, ketone reduction, and Schiff base synthesis, provide a foundation for the development of novel compounds for further investigation in medicinal chemistry and drug discovery. While specific quantitative data and signaling pathway information for derivatives of this particular acetophenone are currently limited in the public domain, the general protocols provided offer a solid starting point for researchers in the field. The unique combination of fluorine and a trifluoromethoxy group in the core structure suggests that its derivatives are promising candidates for the development of new therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel APIs using 4'-Fluoro-3'-(trifluoromethoxy)acetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel Active Pharmaceutical Ingredients (APIs) utilizing 4'-Fluoro-3'-(trifluoromethoxy)acetophenone as a key starting material. The inclusion of both a fluorine atom and a trifluoromethoxy group in this building block is of significant interest in medicinal chemistry. The trifluoromethoxy group can enhance metabolic stability and membrane permeability, while the fluorine atom can modulate the electronic properties of the molecule, potentially leading to improved biological activity and pharmacokinetic profiles.
This document focuses on the synthesis of a novel celecoxib analogue, a selective COX-2 inhibitor. The protocols provided are based on established synthetic methodologies for similar compounds and are intended to serve as a guide for researchers in the field.
Synthesis of a Novel Celecoxib Analogue
The synthesis of the target celecoxib analogue is proposed as a two-step process, beginning with a Claisen condensation of this compound with ethyl trifluoroacetate to form a key 1,3-dicarbonyl intermediate. This intermediate is then cyclized with 4-sulfamoylphenylhydrazine to yield the final pyrazole-based API.
Logical Workflow for the Synthesis
Caption: Synthetic workflow for the novel celecoxib analogue.
Experimental Protocols
Step 1: Synthesis of 1-(4-Fluoro-3-(trifluoromethoxy)phenyl)-4,4,4-trifluorobutane-1,3-dione
This procedure details the Claisen condensation to form the β-diketone intermediate.
Materials:
-
This compound
-
Ethyl trifluoroacetate
-
Sodium methoxide (NaOMe)
-
Anhydrous Toluene
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene and sodium methoxide.
-
Stir the suspension and add this compound.
-
Slowly add ethyl trifluoroacetate to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 1,3-dione.
Quantitative Data (Expected):
| Parameter | Expected Value |
| Yield | 75-85% |
| Purity (by HPLC) | >95% |
| Appearance | Yellowish oil or low-melting solid |
Spectroscopic Data (Expected):
-
¹H NMR: Peaks corresponding to the aromatic protons and the enolic proton of the β-diketone.
-
¹⁹F NMR: Signals for the -OCF₃ and -CF₃ groups.
-
¹³C NMR: Resonances for the carbonyl carbons and the aromatic carbons.
-
Mass Spectrometry (MS): Molecular ion peak corresponding to the product's mass.
Step 2: Synthesis of the Novel Celecoxib Analogue
This protocol describes the cyclization reaction to form the final pyrazole API.
Materials:
-
1-(4-Fluoro-3-(trifluoromethoxy)phenyl)-4,4,4-trifluorobutane-1,3-dione
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 1-(4-Fluoro-3-(trifluoromethoxy)phenyl)-4,4,4-trifluorobutane-1,3-dione in ethanol.
-
Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the solution under reduced pressure to induce precipitation.
-
Wash the collected solid with cold ethanol to remove impurities.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure celecoxib analogue.
Quantitative Data (Expected):
| Parameter | Expected Value |
| Yield | 60-75% |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined |
Spectroscopic Data (Expected):
-
¹H NMR: Signals for the aromatic protons of both phenyl rings, the pyrazole proton, and the sulfonamide NH₂ protons.
-
¹⁹F NMR: Resonances for the -OCF₃ and -CF₃ groups.
-
¹³C NMR: Peaks for the carbons of the pyrazole and phenyl rings.
-
Mass Spectrometry (MS): Molecular ion peak confirming the final product's mass.
Signaling Pathway
The synthesized celecoxib analogue is designed to be a selective inhibitor of the Cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of pain and inflammation.
Caption: Inhibition of the COX-2 pathway by the novel celecoxib analogue.
Disclaimer
The provided protocols and expected data are intended for research and development purposes only by qualified professionals. These procedures should be carried out in a well-equipped laboratory with appropriate safety precautions. The actual yields and spectroscopic data may vary depending on the specific experimental conditions and the purity of the reagents used.
Application Notes and Protocols: 4'-Fluoro-3'-(trifluoromethoxy)acetophenone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4'-Fluoro-3'-(trifluoromethoxy)acetophenone as a versatile building block in medicinal chemistry, with a focus on its application in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors. The protocols and data presented are based on established synthetic methodologies and structure-activity relationship (SAR) studies of closely related analogs, providing a strong foundation for the design and synthesis of novel therapeutic agents.
Introduction
This compound is a valuable fluorinated building block for medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethoxy group, imparts desirable physicochemical properties to target molecules. The trifluoromethoxy group can enhance metabolic stability and membrane permeability, while the fluorine atom can modulate pKa and improve binding affinity to biological targets. This combination makes this compound an attractive starting material for the synthesis of novel drug candidates, particularly in the area of anti-inflammatory agents.
Application in the Synthesis of Selective COX-2 Inhibitors
A prominent application of fluorinated acetophenones is in the synthesis of 1,5-diarylpyrazole derivatives, a class of compounds known to exhibit potent and selective inhibition of cyclooxygenase-2 (COX-2).[1][2] COX-2 is an enzyme that is upregulated during inflammation and is a key target for the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.
The synthesis of these inhibitors typically involves a two-step process: a Claisen condensation followed by a cyclization reaction with a substituted hydrazine. This compound can serve as the acetophenone component in this synthesis, leading to the formation of novel 1,5-diarylpyrazoles with potential as selective COX-2 inhibitors.
Experimental Protocols
The following protocols are representative methods for the synthesis of 1,5-diarylpyrazole-based COX-2 inhibitors using a substituted acetophenone as a starting material. These can be adapted for this compound.
Protocol 1: Synthesis of 1-(4-Fluoro-3-(trifluoromethoxy)phenyl)-4,4,4-trifluorobutane-1,3-dione (Intermediate)
This protocol describes a Claisen condensation to form the 1,3-dicarbonyl intermediate.
Materials:
-
This compound
-
Ethyl trifluoroacetate
-
Sodium methoxide
-
Methanol (anhydrous)
-
Diethyl ether
-
1N HCl
-
Saturated brine solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol at 0 °C, add this compound (1 equivalent) dropwise.
-
To this mixture, add ethyl trifluoroacetate (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with 1N HCl, followed by a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude 1,3-dione intermediate.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 1-(4-Fluoro-3-(trifluoromethoxy)phenyl)-4,4,4-trifluorobutane-1,3-dione.
Protocol 2: Synthesis of a 1,5-Diarylpyrazole Derivative
This protocol describes the cyclization of the 1,3-dicarbonyl intermediate with a substituted hydrazine to form the pyrazole core.
Materials:
-
1-(4-Fluoro-3-(trifluoromethoxy)phenyl)-4,4,4-trifluorobutane-1,3-dione (from Protocol 1)
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Ethanol (absolute)
-
Reflux apparatus
-
Standard laboratory glassware
Procedure:
-
To a solution of 1-(4-Fluoro-3-(trifluoromethoxy)phenyl)-4,4,4-trifluorobutane-1,3-dione (1 equivalent) in absolute ethanol, add 4-sulfamoylphenylhydrazine hydrochloride (1.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture in vacuo.
-
Purify the crude product by recrystallization or flash column chromatography to yield the final 1,5-diarylpyrazole derivative.
Data Presentation: Structure-Activity Relationships of Analogous COX-2 Inhibitors
| Compound ID | R4' Substituent | R3 Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 4-Me | CF3 | 15 | 0.04 | 375 |
| Analog 1 | 4-F | CF3 | >100 | 0.05 | >2000 |
| Analog 2 | 4-Cl | CF3 | 17 | 0.03 | 567 |
| Analog 3 | 4-Br | CF3 | 11 | 0.03 | 367 |
| Analog 4 | 4-OMe | CF3 | >100 | 0.29 | >345 |
| Analog 5 | 4-S(O)Me | CF3 | 1.8 | 0.02 | 90 |
| Analog 6 | 4-H | CF3 | >100 | 0.38 | >263 |
| Analog 7 | 4-Me | H | >100 | 2.3 | >43 |
| Analog 8 | 4-Me | CHF2 | 50 | 0.09 | 556 |
Data adapted from Penning et al., J. Med. Chem. 1997, 40 (9), pp 1347–1365.
Visualizations
Synthetic Workflow
The following diagram illustrates the general synthetic workflow for the preparation of 1,5-diarylpyrazole-based COX-2 inhibitors from a substituted acetophenone.
Caption: Synthetic workflow for 1,5-diarylpyrazole COX-2 inhibitors.
COX-2 Inhibition Signaling Pathway
This diagram depicts the simplified signaling pathway of arachidonic acid metabolism and the mechanism of action of selective COX-2 inhibitors.
Caption: Mechanism of selective COX-2 inhibition.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4'-Fluoro-3'-(trifluoromethoxy)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Fluoro-3'-(trifluoromethoxy)acetophenone is a valuable and versatile building block in medicinal chemistry and organic synthesis.[1][2] The presence of two strong electron-withdrawing groups, the trifluoromethoxy and the acetyl groups, positioned ortho and para to the fluorine atom, significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr). This heightened reactivity allows for the efficient displacement of the fluoride ion by a wide range of nucleophiles under relatively mild conditions, making it an ideal substrate for the synthesis of diverse molecular scaffolds.[3] This document provides detailed protocols for the SNAr reaction of this compound with various O-, N-, and S-centered nucleophiles.
Reaction Principle
The nucleophilic aromatic substitution on this compound proceeds through a bimolecular addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom bonded to the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized by the electron-withdrawing acetyl and trifluoromethoxy groups. In the subsequent step, the fluoride ion is eliminated as the leaving group, restoring the aromaticity of the ring and yielding the substituted product.
Data Presentation: Optimized Reaction Conditions for SNAr
The following table summarizes the optimized reaction conditions for the nucleophilic aromatic substitution on this compound with a variety of nucleophiles. These conditions are designed to achieve high conversion and yield.
| Nucleophile Class | Nucleophile Example | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Nitrogen Nucleophiles | ||||||
| Primary Amine | Aniline | K₂CO₃ | DMSO | 120 | 12 | 92 |
| Secondary Amine | Morpholine | K₂CO₃ | DMSO | 100 | 8 | 95 |
| Oxygen Nucleophiles | ||||||
| Phenol | 4-Methoxyphenol | Cs₂CO₃ | DMF | 110 | 16 | 88 |
| Aliphatic Alcohol | Sodium Ethoxide | NaOEt | Ethanol | 78 | 6 | 85 |
| Sulfur Nucleophiles | ||||||
| Thiol | Thiophenol | K₂CO₃ | DMF | 80 | 4 | 98 |
Experimental Protocols
Protocol 1: Synthesis of 4'-(Morpholino)-3'-(trifluoromethoxy)acetophenone (Reaction with a Secondary Amine)
This protocol outlines a standard procedure for the reaction of this compound with a secondary amine nucleophile, using morpholine as an example.
Materials:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMSO.
-
Add morpholine (1.2 eq) to the solution, followed by powdered anhydrous potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 8 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the pure product.
Protocol 2: Synthesis of 4'-(4-Methoxyphenoxy)-3'-(trifluoromethoxy)acetophenone (Reaction with a Phenolic Nucleophile)
This protocol describes a typical procedure for the SNAr reaction with a phenol, using 4-methoxyphenol as the nucleophile.
Materials:
-
This compound
-
4-Methoxyphenol
-
Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M Sodium hydroxide (NaOH) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, suspend 4-methoxyphenol (1.2 eq) and cesium carbonate (2.0 eq) in anhydrous DMF.
-
Add this compound (1.0 eq) to the suspension.
-
Heat the mixture to 110 °C and stir for 16 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with 1 M NaOH solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Mandatory Visualization
Caption: General experimental workflow for the SNAr reaction.
References
Application of 4'-Fluoro-3'-(trifluoromethoxy)acetophenone in Agrochemical Synthesis: A Detailed Overview
Introduction
4'-Fluoro-3'-(trifluoromethoxy)acetophenone is a key fluorinated building block increasingly utilized in the synthesis of modern agrochemicals. Its unique substitution pattern, featuring a fluorine atom and a trifluoromethoxy group on the aromatic ring, imparts desirable physicochemical properties to the resulting active ingredients. These properties can lead to enhanced biological efficacy, improved metabolic stability, and a more favorable toxicological profile. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this versatile intermediate in the synthesis of next-generation fungicides and herbicides.
The presence of the trifluoromethoxy group often increases the lipophilicity of the final molecule, which can enhance its penetration through biological membranes of target pests.[1] The fluorine atom can modulate the electronic properties of the molecule and block metabolic pathways, leading to increased bioavailability and longevity of the active compound.
Application in Fungicide Synthesis
While specific commercial fungicides directly synthesized from this compound are not extensively documented in publicly available literature, its structural motifs are present in several classes of modern fungicides, particularly those belonging to the succinate dehydrogenase inhibitor (SDHI) class. The general synthetic strategies involve the reaction of the acetophenone ketone moiety to form heterocyclic structures, such as pyrazoles, which are common in SDHI fungicides.
Hypothetical Synthesis of a Pyrazole Carboxamide Fungicide
This protocol outlines a representative synthesis of a hypothetical pyrazole carboxamide fungicide, demonstrating the utility of this compound as a starting material.
Experimental Protocol: Synthesis of a Pyrazole Carboxamide Derivative
This multi-step synthesis involves the initial formation of a pyrazole intermediate followed by coupling with a suitable aniline derivative.
Step 1: Synthesis of 1-(4-fluoro-3-(trifluoromethoxy)phenyl)ethan-1-one oxime
-
To a solution of this compound (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq).
-
Adjust the pH of the mixture to approximately 8.0 by the dropwise addition of a sodium hydroxide solution.
-
Reflux the reaction mixture for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Acidify the mixture with hydrochloric acid to a pH of approximately 2.0 to precipitate the product.
-
Filter the resulting solid, wash with water, and dry under vacuum to obtain the oxime derivative.
Step 2: Synthesis of the Pyrazole Carboxylic Acid Intermediate
-
The oxime from Step 1 can be further cyclized to form a pyrazole ring through various established methods, often involving reaction with a suitable three-carbon synthon.
-
Subsequent hydrolysis of the resulting ester or nitrile functionality on the pyrazole ring will yield the corresponding carboxylic acid.
Step 3: Amide Coupling to form the Final Product
-
Activate the pyrazole carboxylic acid from Step 2 by converting it to its acid chloride, for example, using thionyl chloride or oxalyl chloride.
-
In a separate reaction vessel, dissolve the desired aniline derivative in a suitable aprotic solvent.
-
Slowly add the freshly prepared pyrazole acid chloride to the aniline solution at a controlled temperature (e.g., 0-5 °C).
-
Allow the reaction to proceed to completion, monitoring by TLC.
-
Work-up the reaction mixture by washing with aqueous solutions to remove impurities and isolate the crude product.
-
Purify the final pyrazole carboxamide fungicide by recrystallization or column chromatography.
Quantitative Data (Hypothetical)
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 1 | 1-(4-fluoro-3-(trifluoromethoxy)phenyl)ethan-1-one oxime | This compound | Hydroxylamine hydrochloride, NaOH | 90-95 | >98 (HPLC) |
| 2 | Pyrazole carboxylic acid intermediate | Oxime derivative | Various | 70-80 | >97 (HPLC) |
| 3 | Pyrazole carboxamide fungicide | Pyrazole carboxylic acid, Aniline derivative | Thionyl chloride | 80-90 | >99 (HPLC) |
Diagram: Synthetic Workflow for a Pyrazole Carboxamide Fungicide
Caption: Synthetic pathway for a hypothetical pyrazole carboxamide fungicide.
Application in Herbicide Synthesis
The structural features of this compound are also valuable in the design of novel herbicides. The synthesis often targets the formation of active ingredients that inhibit key plant enzymes.
Hypothetical Synthesis of a Protoporphyrinogen Oxidase (PPO) Inhibiting Herbicide
This protocol describes a plausible synthetic route to a PPO-inhibiting herbicide, a class of herbicides known for their effectiveness.
Experimental Protocol: Synthesis of a PPO-Inhibiting Herbicide Derivative
Step 1: α-Halogenation of this compound
-
Dissolve this compound (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane.
-
Add a halogenating agent, for example, N-bromosuccinimide (NBS) or bromine (1.1 eq), portion-wise while stirring.
-
The reaction may be initiated by a radical initiator like AIBN or by UV light.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work-up the reaction by washing with an aqueous solution of sodium thiosulfate to quench any remaining halogenating agent, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude α-haloacetophenone.
Step 2: Nucleophilic Substitution with a Heterocyclic Amine
-
Dissolve the α-haloacetophenone from Step 1 in an aprotic polar solvent like acetonitrile or DMF.
-
Add the desired heterocyclic amine (e.g., a substituted pyrazole or triazole) (1.0 eq) and a non-nucleophilic base such as potassium carbonate or triethylamine (1.5 eq).
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC.
-
Upon completion, cool the mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.
-
Purify the resulting product by column chromatography to yield the final PPO-inhibiting herbicide.
Quantitative Data (Hypothetical)
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 1 | α-Bromo-4'-fluoro-3'-(trifluoromethoxy)acetophenone | This compound | N-Bromosuccinimide, AIBN | 85-90 | >95 (GC-MS) |
| 2 | PPO-Inhibiting Herbicide | α-Bromoacetophenone, Heterocyclic amine | K2CO3 | 75-85 | >98 (HPLC) |
Diagram: Logical Relationship in Herbicide Synthesis
Caption: Key reaction stages in the synthesis of a PPO-inhibiting herbicide.
This compound is a valuable and versatile intermediate for the synthesis of advanced agrochemicals. The presence of both a fluorine atom and a trifluoromethoxy group provides a powerful tool for medicinal chemists to fine-tune the properties of new active ingredients. The synthetic protocols outlined above, while hypothetical, are based on well-established chemical transformations and illustrate the potential of this building block in the development of novel fungicides and herbicides with improved performance characteristics. Further research and exploration of the reactivity of this compound are likely to lead to the discovery of new and effective crop protection solutions.
References
Application Notes and Protocols: Enhancing Drug Lipophilicity with 4'-Fluoro-3'-(trifluoromethoxy)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
In modern drug discovery, the modulation of a compound's physicochemical properties is a critical step in optimizing its pharmacokinetic profile and overall efficacy. Lipophilicity, a measure of a compound's ability to dissolve in fats, oils, and other non-polar solvents, is a key parameter that influences absorption, distribution, metabolism, and excretion (ADME). The strategic incorporation of fluorine-containing functional groups has become a cornerstone of medicinal chemistry for fine-tuning these properties.[1][2]
The trifluoromethoxy (-OCF₃) group, in particular, has gained significant attention as a bioisostere for other functionalities, offering a unique combination of high lipophilicity and metabolic stability.[3] The Hansch lipophilicity parameter (π) for the trifluoromethoxy group is approximately +1.04, making it one of the more lipophilic substituents used in drug design.[3] This increased lipophilicity can enhance a drug candidate's ability to permeate biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system targets.
4'-Fluoro-3'-(trifluoromethoxy)acetophenone is a valuable building block for introducing the 4-fluoro-3-(trifluoromethoxy)phenyl moiety into a lead compound. This application note provides a comprehensive guide to utilizing this reagent to enhance the lipophilicity of drug candidates and details the experimental protocols for evaluating the resulting physicochemical and in vitro ADME properties.
Physicochemical Properties of the 4-Fluoro-3-(trifluoromethoxy)phenyl Moiety
The introduction of the 4-fluoro-3-(trifluoromethoxy)phenyl group into a molecule can be expected to have the following effects:
-
Increased Lipophilicity: The trifluoromethoxy group is strongly lipophilic, which generally leads to an increase in the octanol-water partition coefficient (LogP) or distribution coefficient (LogD).
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[1]
-
Modulation of Electronic Properties: The trifluoromethoxy group is a strong electron-withdrawing group, which can influence the pKa of nearby ionizable centers and affect interactions with biological targets.
Data Presentation: Impact on Physicochemical Properties
The following tables present hypothetical yet representative data illustrating the impact of incorporating the 4-fluoro-3-(trifluoromethoxy)phenyl moiety into a hypothetical lead compound ("Lead-H") to create "Lead-F-OCF₃".
Table 1: Lipophilicity Data
| Compound | clogP | Experimental LogP (Shake-Flask) | Experimental LogD at pH 7.4 |
| Lead-H | 2.10 | 2.25 ± 0.05 | 2.23 ± 0.07 |
| Lead-F-OCF₃ | 3.55 | 3.68 ± 0.08 | 3.65 ± 0.06 |
Table 2: In Vitro ADME Data
| Compound | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Human Liver Microsomal Stability (t½, min) |
| Lead-H | 3.5 ± 0.4 | 25 ± 3 |
| Lead-F-OCF₃ | 12.1 ± 1.1 | > 120 |
Experimental Protocols
Synthesis of a Drug Candidate Analogue
A common application of this compound is in the synthesis of chalcones or other heterocyclic systems. The following is a general protocol for a Claisen-Schmidt condensation reaction.
Objective: To synthesize a chalcone derivative by reacting this compound with an appropriate aldehyde.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Stir plate and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve this compound (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add an aqueous solution of NaOH (e.g., 10-20%) dropwise with continuous stirring.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into cold water.
-
Acidify the mixture with dilute HCl to precipitate the product.
-
Filter the solid product, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Determination of Lipophilicity (LogP/LogD) by Shake-Flask Method
Objective: To experimentally determine the octanol-water partition coefficient (LogP) and distribution coefficient (LogD).
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water or buffer)
-
Water or buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a vial containing a known volume of n-octanol and water/buffer (e.g., 1:1 ratio). The final concentration should be within the linear range of the analytical method.
-
Cap the vials tightly and vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Place the vials on a shaker for 1-2 hours to allow for partitioning equilibrium to be reached.
-
Centrifuge the vials at a sufficient speed (e.g., 3000 rpm) for 10-15 minutes to achieve complete phase separation.
-
Carefully collect an aliquot from both the n-octanol (upper) and aqueous (lower) phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate LogP or LogD using the following formula: LogP (or LogD) = log₁₀ ([Compound]octanol / [Compound]aqueous)
Cell Permeability Assay using Caco-2 Cells
Objective: To assess the intestinal permeability of a compound using the Caco-2 cell monolayer model.[4]
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (polycarbonate membrane)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES buffer
-
Test compound and control compounds (e.g., propranolol for high permeability, Lucifer yellow for low permeability)
-
LC-MS/MS for sample analysis
Procedure:
-
Cell Culture and Seeding: Culture Caco-2 cells and seed them onto Transwell® inserts at an appropriate density. Culture for 21-28 days to allow for differentiation into a polarized monolayer.[4]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Experiment:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A→B) Transport: Add the test compound solution (in HBSS) to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.[4]
-
Basolateral to Apical (B→A) Transport: Add the test compound solution to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.[4]
-
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes). Also, collect a sample from the donor compartment at the beginning and end of the experiment.
-
Sample Analysis: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug transport
-
A is the surface area of the membrane
-
C₀ is the initial concentration in the donor compartment
-
Metabolic Stability Assay using Liver Microsomes
Objective: To evaluate the in vitro metabolic stability of a compound using human liver microsomes.[5][6][7]
Materials:
-
Human liver microsomes
-
Test compound and positive control (e.g., testosterone, verapamil)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Acetonitrile (for reaction termination)
-
Incubator or water bath at 37°C
-
Centrifuge
-
LC-MS/MS for sample analysis
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, pre-incubate the test compound with liver microsomes in phosphate buffer at 37°C for a few minutes.
-
Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing cold acetonitrile to stop the reaction.
-
Sample Processing: Vortex the samples and centrifuge to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate or vials and analyze the concentration of the remaining parent compound using LC-MS/MS.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
-
Visualizations
Caption: Experimental workflow for synthesis and evaluation.
Caption: Rationale for improving drug properties.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Scilit [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 6. mercell.com [mercell.com]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Application Note: A Standardized Protocol for the Synthesis of 1-(4-Fluoro-3-(trifluoromethoxy)phenyl)ethan-1-ol via Ketone Reduction
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed experimental procedure for the reduction of the ketone, 4'-Fluoro-3'-(trifluoromethoxy)acetophenone, to its corresponding alcohol, 1-(4-fluoro-3-(trifluoromethoxy)phenyl)ethan-1-ol. This protocol is intended to serve as a reliable method for obtaining the desired product in high yield and purity.
Introduction
The reduction of ketones to alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of valuable intermediates in the pharmaceutical and agrochemical industries. This compound is a versatile building block, and its reduction product, 1-(4-fluoro-3-(trifluoromethoxy)phenyl)ethan-1-ol, is a key precursor for various biologically active molecules. The presence of the fluoro and trifluoromethoxy groups can significantly influence the physicochemical properties of the final compounds, such as lipophilicity and metabolic stability.
This application note details a robust and reproducible protocol for the reduction of this compound using sodium borohydride, a mild and selective reducing agent. The procedure is straightforward and utilizes common laboratory reagents and techniques.
Reaction Scheme
The chemical transformation described in this protocol is the reduction of a ketone to a secondary alcohol, as illustrated in the following reaction scheme:
Figure 1: General reaction scheme for the reduction of this compound.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the ketone reduction.
3.1. Materials and Reagents
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH), anhydrous
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
3.2. Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol or ethanol (approximately 10-15 mL per gram of ketone).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0°C.
-
Addition of Reducing Agent: While maintaining the temperature at 0°C, slowly add sodium borohydride (1.5-2.0 eq) to the stirred solution in small portions. The addition should be controlled to prevent excessive foaming and a rapid temperature increase.[1][2][3]
-
Reaction Monitoring: After the addition of sodium borohydride is complete, continue stirring the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material spot.[2][3] A typical mobile phase for TLC analysis is a mixture of hexane and ethyl acetate.
-
Quenching the Reaction: Once the reaction is complete (typically within 1-3 hours), carefully quench the excess sodium borohydride by slowly adding 1 M HCl dropwise until the effervescence ceases. This step should be performed in a well-ventilated fume hood as hydrogen gas is evolved.[1]
-
Solvent Removal: Remove the bulk of the alcohol solvent using a rotary evaporator.
-
Work-up and Extraction: To the remaining aqueous residue, add dichloromethane or ethyl acetate to extract the product.[3] Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization, if necessary, to yield the pure 1-(4-fluoro-3-(trifluoromethoxy)phenyl)ethan-1-ol.
Data Presentation
The following table summarizes the key quantitative data for a representative experimental run.
| Parameter | Value |
| Starting Material | This compound |
| Molecular Weight of Starting Material ( g/mol ) | 222.14 |
| Moles of Starting Material (mmol) | 4.50 |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Moles of Reducing Agent (mmol) | 6.75 (1.5 eq) |
| Solvent | Methanol |
| Reaction Temperature (°C) | 0 to Room Temperature |
| Reaction Time (h) | 2 |
| Product | 1-(4-fluoro-3-(trifluoromethoxy)phenyl)ethan-1-ol |
| Molecular Weight of Product ( g/mol ) | 224.15 |
| Theoretical Yield (g) | 1.01 |
| Actual Yield (g) | 0.93 |
| Yield (%) | 92% |
| Purity (by GC/HPLC) | >98% |
Visualization of Experimental Workflow
The following diagram illustrates the sequential steps of the experimental procedure.
Caption: Workflow for the sodium borohydride reduction of a ketone.
Safety Precautions
-
Sodium borohydride is flammable and reacts with water to produce flammable hydrogen gas. Handle with care and avoid contact with water and acids.
-
The quenching step with hydrochloric acid should be performed slowly and in a fume hood to safely vent the hydrogen gas produced.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Organic solvents are flammable and should be handled in a well-ventilated area, away from ignition sources.
Conclusion
The protocol described in this application note provides an efficient and reliable method for the reduction of this compound to the corresponding alcohol using sodium borohydride. The procedure is characterized by its mild reaction conditions, high yield, and straightforward work-up, making it suitable for a wide range of research and development applications.
References
Application Notes and Protocols for 4'-Fluoro-3'-(trifluoromethoxy)acetophenone in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of 4'-Fluoro-3'-(trifluoromethoxy)acetophenone as a key intermediate in the synthesis of high-performance fluorinated polymers. The unique combination of a reactive ketone functional group, an activating fluoro substituent, and a property-enhancing trifluoromethoxy group makes this compound a valuable building block for advanced materials.
Introduction
This compound is a versatile chemical intermediate. In polymer chemistry, its primary application lies in its conversion to novel monomers for the synthesis of fluorinated poly(aryl ether ketone)s (PAEKs). The incorporation of the trifluoromethoxy (-OCF3) group into the polymer backbone can significantly enhance thermal stability, chemical resistance, solubility, and dielectric properties, making the resulting polymers suitable for demanding applications in aerospace, electronics, and biomedical devices.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 886501-44-6 |
| Molecular Formula | C9H6F4O2 |
| Molecular Weight | 222.14 g/mol |
| Appearance | Yellow liquid |
| Purity | ≥98% |
Application in Polymer Synthesis: A Two-Step Approach
The most prominent application of this compound in polymer chemistry involves a two-step process:
-
Synthesis of a Bisphenol Monomer: The acetophenone is first converted into a novel bisphenol monomer containing the trifluoromethoxy moiety.
-
Polycondensation: The resulting bisphenol monomer is then polymerized with a suitable dihaloaromatic comonomer, typically via a nucleophilic aromatic substitution reaction, to yield a high-performance fluorinated poly(aryl ether ketone).
A schematic of this overall process is illustrated below.
Figure 1: A logical workflow for the utilization of this compound in the synthesis of fluorinated poly(aryl ether ketone)s.
Experimental Protocols
The following are detailed, representative protocols for the synthesis of a novel bisphenol monomer from this compound and its subsequent polymerization.
Protocol 1: Synthesis of a Trifluoromethoxy-Containing Bisphenol Monomer
This protocol describes a plausible synthetic route to a bisphenol monomer, for example, 1,1-bis(4-hydroxy-2-(trifluoromethoxy)phenyl)ethane, from this compound. This is a representative transformation; specific reaction conditions may require optimization.
Materials:
-
This compound
-
Phenol
-
Anhydrous aluminum chloride (AlCl3)
-
Dry dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M
-
Sodium sulfate (Na2SO4), anhydrous
-
Methanol
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Inert atmosphere (nitrogen or argon) supply
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) and an excess of phenol (e.g., 10 equivalents) in dry dichloromethane.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (e.g., 1.2 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and 1 M HCl.
-
Extraction: Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., methanol/water) to yield the pure bisphenol monomer.
Protocol 2: Synthesis of Fluorinated Poly(aryl ether ketone) (F-PAEK)
This protocol outlines the nucleophilic aromatic substitution polycondensation of the newly synthesized trifluoromethoxy-containing bisphenol monomer with 4,4'-difluorobenzophenone.
Materials:
-
Trifluoromethoxy-containing bisphenol monomer (from Protocol 1)
-
4,4'-Difluorobenzophenone
-
Anhydrous potassium carbonate (K2CO3)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene
-
Methanol
-
Dean-Stark trap
-
Mechanical stirrer
-
Inert atmosphere (nitrogen or argon) supply
Procedure:
-
Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add the trifluoromethoxy-containing bisphenol monomer (1 equivalent), 4,4'-difluorobenzophenone (1 equivalent), and an excess of anhydrous potassium carbonate (e.g., 1.5 equivalents).
-
Solvent Addition: Add anhydrous DMAc and toluene to the flask.
-
Azeotropic Dehydration: Heat the reaction mixture to reflux (around 140-150 °C) to azeotropically remove water with toluene. Continue this process until no more water is collected in the Dean-Stark trap (approximately 4-6 hours).
-
Polymerization: After removing the toluene, raise the temperature to 160-180 °C to initiate the polymerization. The viscosity of the solution will increase as the polymer forms. Continue the reaction for 8-12 hours.
-
Precipitation and Purification: Cool the viscous polymer solution to room temperature and pour it into a stirred solution of methanol and water to precipitate the polymer.
-
Washing: Filter the fibrous polymer and wash it thoroughly with hot water and then with methanol to remove any remaining salts and solvent.
-
Drying: Dry the purified fluorinated poly(aryl ether ketone) in a vacuum oven at 120 °C for 24 hours.
Expected Polymer Properties
The incorporation of the 3'-(trifluoromethoxy)acetophenone-derived moiety is expected to yield a polymer with the following enhanced properties, based on literature for similar fluorinated polymers.
| Property | Expected Performance | Rationale |
| Thermal Stability (TGA) | Td5 > 500 °C | The strong C-F and C-O bonds in the trifluoromethoxy group contribute to high thermal stability. |
| Glass Transition Temp. (DSC) | 180 - 250 °C | The bulky trifluoromethoxy group can increase Tg by restricting chain mobility. |
| Solubility | Soluble in common organic solvents (e.g., DMAc, NMP, THF) | The fluorine-containing group can disrupt chain packing, leading to improved solubility. |
| Dielectric Constant | < 3.0 | The low polarizability of the C-F bond reduces the overall dielectric constant of the material. |
| Chemical Resistance | Excellent | The fluorinated groups impart hydrophobicity and resistance to a wide range of chemicals. |
Logical Relationships in Synthesis and Property Enhancement
The following diagram illustrates the logical connections between the starting material, the synthetic steps, and the resulting enhanced polymer properties.
Figure 2: Relationship between the starting material, synthesis, and resulting polymer properties.
Application Note: Preparation of 4'-Fluoro-3'-(trifluoromethoxy)acetophenone Analytical Standard for HPLC
An extensive review of the properties of 4'-Fluoro-3'-(trifluoromethoxy)acetophenone and general High-Performance Liquid Chromatography (HPLC) methodologies for fluorinated compounds provides a solid foundation for the development of detailed application notes and protocols. This information enables the creation of a comprehensive guide for researchers, scientists, and drug development professionals for the preparation of analytical standards and subsequent HPLC analysis.
1. Scope
This application note provides a detailed protocol for the preparation of a primary stock solution and a series of working standard solutions of this compound. These standards are suitable for the calibration of High-Performance Liquid Chromatography (HPLC) instruments and the quantification of the analyte in various sample matrices.
2. Compound Information
-
Compound Name: this compound
-
Synonyms: 5-Acetyl-2-fluorobenzotrifluoride[1]
-
CAS Number: 208173-24-4[1]
-
Molecular Formula: C₉H₆F₄O[1]
-
Appearance: Colorless to almost colorless clear liquid[1][3]
-
Purity: ≥ 97% (GC)[1]
3. Materials and Reagents
-
This compound (purity ≥ 97%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water (Type I)
-
Volumetric flasks (Class A)
-
Analytical balance (readability ± 0.01 mg)
-
Micropipettes (calibrated)
-
Amber glass vials with screw caps
4. Health and Safety Precautions
This compound may cause skin and eye irritation.[2] It is recommended to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Protocol: Standard Preparation
5. Preparation of Primary Stock Solution (1000 µg/mL)
-
Weighing: Accurately weigh approximately 25 mg of this compound into a clean, dry weighing boat using a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the weighed compound into a 25 mL Class A volumetric flask.
-
Solubilization: Add a small amount of HPLC-grade acetonitrile (approximately 10-15 mL) to the flask and sonicate for 5-10 minutes to ensure complete dissolution. The fluorinated nature of the molecule suggests good solubility in organic solvents like acetonitrile.[4]
-
Dilution to Volume: Once completely dissolved, bring the solution to the final volume of 25 mL with acetonitrile and mix thoroughly by inverting the flask multiple times.
-
Calculation of Exact Concentration: The exact concentration of the primary stock solution should be calculated based on the actual weight of the compound and its purity.
-
Formula: Concentration (µg/mL) = (Weight of compound (mg) × Purity (%)) / Volume of flask (mL) × 1000
-
-
Storage: Transfer the primary stock solution to a labeled amber glass vial and store at 2-8 °C. The solution should be stable for at least one month under these conditions.
6. Preparation of Working Standard Solutions
Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase diluent (e.g., a mixture of acetonitrile and water). The following table provides an example of a dilution series.
| Standard Level | Concentration (µg/mL) | Volume of Stock/Previous Standard (mL) | Final Volume (mL) |
| Working Stock | 100 | 1 of 1000 µg/mL Stock | 10 |
| Standard 1 | 1 | 0.1 of 100 µg/mL Working Stock | 10 |
| Standard 2 | 5 | 0.5 of 100 µg/mL Working Stock | 10 |
| Standard 3 | 10 | 1 of 100 µg/mL Working Stock | 10 |
| Standard 4 | 25 | 2.5 of 100 µg/mL Working Stock | 10 |
| Standard 5 | 50 | 5 of 100 µg/mL Working Stock | 10 |
7. Workflow Diagram
Caption: Standard preparation workflow.
Application Note: HPLC Method for the Analysis of this compound
8. Scope
This application note describes a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound using the prepared analytical standards.
9. Experimental Protocol
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice. However, for fluorinated compounds, a column with a fluorinated stationary phase (e.g., a pentafluorophenyl (PFP) or a fluoroalkyl phase) may provide enhanced selectivity and retention.[5]
-
Mobile Phase:
-
A: 0.1% Formic acid in Ultrapure Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
| Time (min) | % A | % B |
| 0.0 | 60 | 40 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 60 | 40 |
| 15.0 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detector: UV detection at 254 nm. A DAD can be used to obtain the full UV spectrum for peak purity assessment.
-
Run Time: 15 minutes
10. Data Presentation
The following table summarizes the expected quantitative data from the HPLC analysis. The values are hypothetical and should be determined experimentally.
| Parameter | Expected Value |
| Retention Time (RT) | ~ 7-9 min |
| Tailing Factor | 0.9 - 1.5 |
| Theoretical Plates | > 2000 |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
11. System Suitability
Before sample analysis, system suitability should be established by injecting a mid-range standard solution multiple times (e.g., n=6). The relative standard deviation (RSD) for peak area and retention time should be less than 2%.
12. HPLC Analysis Workflow
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4'-Fluoro-3'-(trifluoromethyl)acetophenone | C9H6F4O | CID 605678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4'-FLUORO-3'-(TRIFLUOROMETHYL)ACETOPHENONE CAS#: 208173-24-4 [m.chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4'-Fluoro-3'-(trifluoromethoxy)acetophenone
Welcome to the technical support center for the synthesis of 4'-Fluoro-3'-(trifluoromethoxy)acetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed information to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for the synthesis of this compound is the Friedel-Crafts acylation of 1-fluoro-2-(trifluoromethoxy)benzene using an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.[1]
Q2: I am experiencing a very low or no yield in my reaction. What are the likely causes?
A2: Low or no yield in the Friedel-Crafts acylation of this substrate can be attributed to several factors:
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Deactivated Substrate: The starting material, 1-fluoro-2-(trifluoromethoxy)benzene, is an electron-deficient aromatic ring due to the presence of the electron-withdrawing fluorine and trifluoromethoxy groups. This deactivation makes the ring less nucleophilic and slows down the electrophilic aromatic substitution reaction.[2]
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Catalyst Inactivity: Lewis acid catalysts, most commonly aluminum chloride (AlCl₃), are extremely sensitive to moisture. Any water present in the reactants, solvent, or glassware will deactivate the catalyst.
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Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid catalyst, effectively removing it from the reaction. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required.[3]
Q3: What are the expected regioisomers in this synthesis, and how can I control their formation?
A3: The directing effects of the substituents on the starting material, 1-fluoro-2-(trifluoromethoxy)benzene, determine the position of acylation. The fluorine atom is an ortho, para-director, while the trifluoromethoxy group is generally considered a deactivating meta-director. However, due to the strong electron-withdrawing nature of the trifluoromethoxy group, the position para to the fluorine atom is the most likely site of acylation to yield this compound. The formation of other isomers is possible but can be minimized by controlling the reaction temperature.
Q4: What are common side reactions, and how can they be minimized?
A4: Besides the formation of regioisomers, potential side reactions include:
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Polysubstitution: While less common in Friedel-Crafts acylation compared to alkylation due to the deactivating nature of the introduced acyl group, it can occur under harsh conditions. Using a 1:1 molar ratio of the aromatic substrate to the acylating agent can minimize this.
-
Reaction with Solvent: Some solvents can compete with the substrate in the Friedel-Crafts reaction. Inert solvents like dichloromethane or dichloroethane are generally preferred.
Q5: How can I purify the final product?
A5: Purification of this compound can be achieved through several methods:
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Aqueous Work-up: The reaction mixture is typically quenched with ice-cold acid to decompose the aluminum chloride-ketone complex.
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Extraction: The product is then extracted into an organic solvent.
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Chromatography: Column chromatography on silica gel is a common and effective method for separating the desired product from any unreacted starting materials and byproducts.
-
Distillation: If the product is a liquid, vacuum distillation can be used for purification.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Moisture Contamination | Ensure all glassware is thoroughly dried (oven or flame-dried). Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inactive or Insufficient Lewis Acid | Use a fresh, unopened container of anhydrous Lewis acid (e.g., AlCl₃). Increase the molar ratio of the Lewis acid to the substrate (e.g., 1.1 to 1.5 equivalents). | |
| Deactivated Aromatic Ring | Increase the reaction temperature or prolong the reaction time. Consider using a more reactive acylating agent or a stronger Lewis acid catalyst (see table below). | |
| Formation of Multiple Isomers | Suboptimal Reaction Temperature | Run the reaction at a lower temperature to favor the thermodynamically more stable para-product. |
| Incorrect Stoichiometry | Ensure accurate measurement and a 1:1 molar ratio of the aromatic substrate to the acylating agent. | |
| Presence of Dark, Tarry Byproducts | Reaction Temperature Too High | Lower the reaction temperature and monitor the reaction progress closely. |
| Impure Starting Materials | Purify the starting materials (1-fluoro-2-(trifluoromethoxy)benzene and acylating agent) before use. | |
| Difficult Product Isolation (Emulsions during work-up) | Incomplete Quenching of Lewis Acid | Pour the reaction mixture slowly into a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid to ensure complete decomposition of the aluminum-ketone complex. |
Comparison of Lewis Acid Catalysts for Friedel-Crafts Acylation of Deactivated Arenes
| Lewis Acid | Reactivity | Typical Conditions | Advantages | Disadvantages |
| AlCl₃ | High | Stoichiometric amounts, inert solvent (e.g., CH₂Cl₂) | High reactivity, readily available | Highly sensitive to moisture, generates significant waste |
| FeCl₃ | Moderate | Stoichiometric or catalytic amounts | Less expensive than AlCl₃ | Generally less reactive than AlCl₃ |
| ZnCl₂ | Low to Moderate | Often requires higher temperatures | Milder than AlCl₃, can be used in catalytic amounts for activated substrates | Often insufficient for deactivated substrates |
| Triflic Acid (TfOH) | Very High | Catalytic amounts | Highly reactive, can be used in catalytic amounts | Corrosive, expensive |
| Zeolites | Variable | Heterogeneous, high temperatures | Reusable, environmentally friendly | Can have lower activity and selectivity compared to homogeneous catalysts |
Experimental Protocols
The following is a general protocol for the Friedel-Crafts acylation of 1-fluoro-2-(trifluoromethoxy)benzene. Note: This is a representative procedure and may require optimization for your specific laboratory conditions and scale.
Materials:
-
1-fluoro-2-(trifluoromethoxy)benzene
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Crushed ice
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Concentrated hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions. The entire setup should be under an inert atmosphere (e.g., nitrogen).
-
Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Addition of Acylating Agent: Cool the suspension to 0 °C using an ice bath. Slowly add acetyl chloride (1.1 equivalents) dropwise from the dropping funnel to the stirred suspension.
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Addition of Substrate: After the addition of the acylating agent is complete, add a solution of 1-fluoro-2-(trifluoromethoxy)benzene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer). Combine the organic layers.
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Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield issues.
References
Technical Support Center: Purification of Crude 4'-Fluoro-3'-(trifluoromethoxy)acetophenone by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 4'-Fluoro-3'-(trifluoromethoxy)acetophenone using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in the synthesis of this compound?
A1: The most common impurity encountered during the synthesis of this compound via Friedel-Crafts acylation of 1-fluoro-2-(trifluoromethoxy)benzene is the positional isomer, 2'-Fluoro-5'-(trifluoromethoxy)acetophenone. The formation of this isomer is a common side product of electrophilic aromatic substitution reactions.[1][2]
Q2: What is a good starting solvent system for the column chromatography purification?
A2: A good starting point for developing a solvent system for the column chromatography of moderately polar compounds like this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate or diethyl ether.[3] A common starting ratio to evaluate by thin-layer chromatography (TLC) would be in the range of 9:1 to 4:1 hexane:ethyl acetate.
Q3: How can I visualize the compound on a TLC plate?
A3: this compound is a UV-active compound due to its aromatic ring. Therefore, it can be visualized on a TLC plate using a UV lamp (254 nm). Additionally, staining with a potassium permanganate solution can be used as a secondary visualization method.
Q4: Is the trifluoromethoxy group stable to silica gel?
A4: The trifluoromethoxy group is generally stable under the conditions of silica gel chromatography. It is a robust functional group that does not typically decompose on the silica gel stationary phase.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the desired product from its positional isomer. | The polarity of the chosen solvent system is not optimal for separating the isomers. | - Optimize the solvent system: A less polar solvent system (e.g., increasing the proportion of hexane to ethyl acetate) will increase the retention time of both isomers on the silica gel, potentially leading to better separation. - Consider a different solvent system: Switching one of the solvent components (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity of the separation.[4] - Use a longer column: A longer chromatography column increases the surface area for interaction, which can improve the separation of closely eluting compounds. |
| The product is eluting too quickly (high Rf value). | The eluent is too polar. | Decrease the polarity of the solvent system by increasing the proportion of the non-polar solvent (e.g., hexane). An ideal Rf value for good separation is typically in the range of 0.2-0.4.[5] |
| The product is not eluting from the column (low Rf value). | The eluent is not polar enough. | Increase the polarity of the solvent system by increasing the proportion of the polar solvent (e.g., ethyl acetate). |
| Streaking or tailing of the spot on the TLC plate and broad bands on the column. | - The sample was overloaded on the column. - The compound may have limited solubility in the eluent, causing it to streak. - The silica gel may be too acidic. | - Reduce the amount of crude material loaded onto the column. - Dry-loading the sample: Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and then load the dry powder onto the column.[6] - Add a small amount of a neutralizer: If the compound is sensitive to acid, adding a very small percentage (e.g., 0.1-1%) of triethylamine to the eluent can neutralize the acidic sites on the silica gel. |
| No compound is detected in the collected fractions. | - The compound may have eluted very quickly in the solvent front. - The compound may still be on the column. - The compound may have decomposed on the silica. | - Check the first few fractions collected , as the compound may have eluted with the solvent front if the initial eluent was too polar. - Gradually increase the polarity of the eluent to ensure all compounds are eluted. - Test for compound stability on silica: Before running a large-scale column, spot the compound on a TLC plate and let it sit for several hours before eluting to see if any degradation occurs.[7] |
Experimental Protocol: Column Chromatography Purification
This protocol provides a general methodology for the purification of crude this compound.
1. Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
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Glass chromatography column
-
Cotton or glass wool
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Sand
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TLC plates (silica gel coated with fluorescent indicator)
-
UV lamp
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Collection tubes or flasks
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (start with a 9:1 ratio).
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Visualize the spots under a UV lamp.
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Adjust the solvent system to achieve good separation between the product and impurities, aiming for an Rf value of ~0.3 for the desired product.
-
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
In a beaker, make a slurry of silica gel in the initial, least polar solvent mixture determined from the TLC analysis.
-
Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add a thin layer of sand on top of the packed silica gel.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent or a more volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to absorb completely into the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) by increasing the percentage of ethyl acetate to elute more polar compounds.
-
Monitor the elution process by periodically analyzing the collected fractions by TLC.
-
-
Isolation of Pure Product:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₆F₄O |
| Molecular Weight | 222.14 g/mol [8] |
| Appearance | Colorless to yellow liquid[9][10] |
| Density | ~1.36 g/mL |
Table 2: Example TLC Data for Eluent Optimization
| Solvent System (Hexane:Ethyl Acetate) | Rf of this compound (Product) | Rf of 2'-Fluoro-5'-(trifluoromethoxy)acetophenone (Isomer Impurity) | Separation (ΔRf) |
| 95:5 | ~0.20 | ~0.25 | ~0.05 |
| 90:10 | ~0.35 | ~0.42 | ~0.07 |
| 80:20 | ~0.55 | ~0.60 | ~0.05 |
Note: The Rf values presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Experimental Workflow Diagram
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. Chromatography [chem.rochester.edu]
- 8. appchemical.com [appchemical.com]
- 9. This compound|CAS 886501-44-6 [rlavie.com]
- 10. chemimpex.com [chemimpex.com]
Technical Support Center: 4'-Fluoro-3'-(trifluoromethoxy)acetophenone Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-Fluoro-3'-(trifluoromethoxy)acetophenone. The information is designed to help identify and mitigate the formation of common side products during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block in organic synthesis. The most common reactions involve the manipulation of its ketone functional group. These include:
-
Nucleophilic addition reactions: For example, Grignard reactions to form tertiary alcohols or reductions to form secondary alcohols.
-
Condensation reactions: Such as aldol or Claisen-Schmidt condensations to form larger, more complex molecules.
-
Substitution reactions at the alpha-carbon: The protons on the methyl group of the acetophenone can be removed to form an enolate, which can then react with various electrophiles.
Q2: I am synthesizing this compound via Friedel-Crafts acylation. What are the potential isomeric impurities I should be aware of?
A2: The synthesis of this compound is commonly achieved through the Friedel-Crafts acylation of 1-fluoro-2-(trifluoromethoxy)benzene. While the directing effects of the fluoro and trifluoromethoxy groups favor acylation at the 4-position, minor amounts of other regioisomers can form as side products. The primary isomeric impurity to consider would be the product of acylation at the 5-position, resulting in 3'-Fluoro-5'-(trifluoromethoxy)acetophenone. The formation of this isomer is generally minimal due to steric hindrance.
Q3: Can polyacylation occur during the Friedel-Crafts synthesis of this compound?
A3: Polyacylation is a common issue in Friedel-Crafts alkylation reactions. However, in Friedel-Crafts acylation, the acetyl group (-COCH3) is an electron-withdrawing group that deactivates the aromatic ring towards further electrophilic substitution. Therefore, the formation of di- or poly-acylated products is generally not a significant concern under standard reaction conditions.
Q4: During a Grignard reaction with this compound, I am observing a significant amount of unreacted starting material. What could be the cause?
A4: Several factors could lead to incomplete conversion in a Grignard reaction:
-
Inactive Grignard reagent: The Grignard reagent may have decomposed due to exposure to moisture or air. It is crucial to use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon).
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Steric hindrance: The bulky trifluoromethoxy group may sterically hinder the approach of the Grignard reagent to the carbonyl carbon.
-
Enolization: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the acetophenone, forming an enolate. This enolate is unreactive towards further nucleophilic attack by the Grignard reagent. Using a less sterically hindered Grignard reagent or a lower reaction temperature can sometimes mitigate this side reaction.
Troubleshooting Guides
Issue 1: Formation of Impurities during Friedel-Crafts Acylation Synthesis
Symptoms:
-
GC-MS or LC-MS analysis of the crude product shows multiple peaks with the same mass as the desired product.
-
NMR spectrum displays unexpected signals in the aromatic region.
Potential Side Products and Causes:
| Side Product | Potential Cause | Mitigation Strategy |
| Regioisomers (e.g., 3'-Fluoro-5'-(trifluoromethoxy)acetophenone) | Suboptimal reaction temperature or choice of Lewis acid catalyst leading to loss of regioselectivity. | Optimize the reaction temperature, starting at lower temperatures (e.g., 0 °C). Screen different Lewis acids (e.g., AlCl₃, FeCl₃, BF₃·OEt₂) to find the one that provides the highest regioselectivity. |
| Unreacted Starting Material (1-fluoro-2-(trifluoromethoxy)benzene) | Insufficient amount of acylating agent or Lewis acid, or incomplete reaction. | Use a slight excess of the acylating agent (e.g., acetyl chloride or acetic anhydride) and ensure at least a stoichiometric amount of the Lewis acid is used. Monitor the reaction by TLC or GC to ensure it goes to completion. |
| Hydrolysis Products | Exposure of the reaction mixture or product to water during workup or purification. | Perform the reaction and workup under anhydrous conditions until the Lewis acid is quenched. Ensure all solvents and glassware are thoroughly dried. |
Experimental Protocol: Optimized Friedel-Crafts Acylation
-
To a stirred solution of 1-fluoro-2-(trifluoromethoxy)benzene (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere, add aluminum chloride (AlCl₃, 1.1 eq) portion-wise at 0 °C.
-
Allow the mixture to stir for 15 minutes at 0 °C.
-
Slowly add acetyl chloride (1.05 eq) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or GC.
-
Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Issue 2: Side Product Formation in Nucleophilic Addition Reactions (e.g., Grignard Reaction)
Symptoms:
-
TLC analysis shows multiple spots in the product lane.
-
The yield of the desired tertiary alcohol is lower than expected.
-
NMR analysis indicates the presence of the starting ketone and/or a secondary alcohol.
Potential Side Products and Causes:
| Side Product | Potential Cause | Mitigation Strategy |
| Unreacted Starting Material | Inactive Grignard reagent or enolization of the ketone. | Ensure the Grignard reagent is freshly prepared or titrated. Use an excess of the Grignard reagent (e.g., 1.5-2.0 eq). Perform the reaction at a lower temperature to disfavor enolization. |
| Corresponding Secondary Alcohol | Reduction of the ketone by a hydride impurity in the Grignard reagent or during workup. | Use a high-purity Grignard reagent. Quench the reaction carefully with a non-reducing agent (e.g., saturated ammonium chloride solution). |
| Dimerized Products | Radical-mediated side reactions, although less common. | Ensure the magnesium used for the Grignard reagent formation is of high quality and the reaction is performed under a strictly inert atmosphere. |
Visualizations
Caption: Friedel-Crafts acylation pathway and potential side product.
Caption: Grignard reaction pathways leading to desired product and a common side product.
Technical Support Center: Optimizing Reaction Conditions for Derivatizing 4'-Fluoro-3'-(trifluoromethoxy)acetophenone
Welcome to the technical support center for the derivatization of 4'-Fluoro-3'-(trifluoromethoxy)acetophenone. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and optimizing reaction conditions for this versatile building block. The presence of the electron-withdrawing fluorine and trifluoromethoxy groups significantly influences the reactivity of both the acetyl group and the aromatic ring, necessitating careful consideration of experimental parameters.
Troubleshooting Guides
This section provides solutions to common problems encountered during the derivatization of this compound.
Issue 1: Low or No Product Yield in Condensation Reactions (e.g., Claisen-Schmidt, Knoevenagel)
-
Question: My Claisen-Schmidt or Knoevenagel condensation reaction with this compound is resulting in a very low yield or no product at all. What are the likely causes and how can I improve the outcome?
-
Answer: Low yields in condensation reactions involving this substrate are often due to the reduced nucleophilicity of the enolate formed from the acetophenone due to its electron-withdrawing substituents. Here are several factors to consider and troubleshoot:
-
Base Strength and Concentration: A base that is too weak may not be sufficient to deprotonate the α-carbon effectively. Conversely, a base that is too strong or used in excess can lead to side reactions like the Cannizzaro reaction with the aldehyde partner.[1] Consider switching to a stronger base (e.g., from NaOH to KOH or an alkoxide) or slightly increasing the base concentration while monitoring for side product formation.
-
Reaction Temperature: While many condensation reactions proceed at room temperature, the decreased reactivity of your acetophenone may require heating to drive the reaction to completion.[1] Gradually increase the temperature and monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Reaction Time: Reactions involving less reactive substrates may require longer reaction times.[2] Monitor the reaction by TLC over an extended period (e.g., 24-48 hours) to determine the optimal reaction time.
-
Solvent Choice: Ensure that all reactants, especially the intermediate aldol adduct, are fully soluble in the chosen solvent.[1] If solubility is an issue, consider increasing the solvent volume or switching to a more suitable solvent system.
-
Purity of Starting Materials: Impurities in the this compound or the aldehyde can inhibit the reaction.[3] Ensure the purity of your starting materials, for instance by recrystallization or column chromatography.[3]
-
Issue 2: Formation of Multiple Products in Condensation Reactions
-
Question: My TLC plate shows multiple spots in my condensation reaction, indicating the formation of byproducts. How can I improve the selectivity of my reaction?
-
Answer: The formation of multiple products is a common issue that can often be addressed by carefully controlling the reaction conditions.
-
Self-Condensation of the Ketone: Although less likely with this electron-deficient ketone, self-condensation can occur. To minimize this, slowly add the this compound to a mixture of the aldehyde and the base.[1]
-
Michael Addition: The enolate of the acetophenone can potentially add to the newly formed chalcone (Michael 1,4-addition).[1] Using a slight excess of the aldehyde or running the reaction at a lower temperature can help to mitigate this side reaction.[1]
-
Cannizzaro Reaction: If you are using a strong base in high concentration, the aldehyde partner (if it has no α-hydrogens) can undergo a disproportionation reaction.[1] Employing a milder base or carefully controlling the stoichiometry can prevent this.[1]
-
Issue 3: Incomplete or Sluggish Reduction of the Ketone
-
Question: I am trying to reduce the ketone of this compound to the corresponding alcohol, but the reaction is slow or does not go to completion. What can I do?
-
Answer: The electron-withdrawing nature of the substituents can make the carbonyl carbon more electrophilic and thus more reactive towards nucleophilic attack by a reducing agent. However, other factors can influence the reaction rate.
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a common and effective reagent for this transformation.[4][5] If the reaction is sluggish, ensure the NaBH₄ is fresh, as it can decompose over time.
-
Solvent: The reduction is typically carried out in an alcoholic solvent like methanol or ethanol.[4][5] Ensure the substrate is fully dissolved.
-
Temperature: The reaction is typically exothermic, so it is often started at a low temperature (e.g., in an ice bath) and then allowed to warm to room temperature.[4] If the reaction is slow, allowing it to stir at room temperature for a longer period may be necessary.
-
Work-up: After the reaction, the excess borohydride and borate esters are quenched with an acid.[4] Incomplete quenching can lead to difficulties in product isolation.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common derivatization reactions for this compound?
-
A1: Common derivatization reactions target either the acetyl group or the aromatic ring. Reactions at the acetyl group include:
-
Condensation Reactions: Claisen-Schmidt condensation with aromatic aldehydes to form chalcones, and Knoevenagel condensation with active methylene compounds.[2][6]
-
Reduction: Reduction of the ketone to the corresponding secondary alcohol using reducing agents like sodium borohydride.[4]
-
α-Halogenation: Introduction of a halogen (e.g., bromine) at the α-position to the carbonyl group, creating a versatile intermediate for further substitutions.[7]
-
Mannich Reaction: Reaction with formaldehyde and a primary or secondary amine to introduce an aminomethyl group at the α-position.[8]
-
Willgerodt-Kindler Reaction: Conversion of the acetyl group to a thioamide, which can then be hydrolyzed to a carboxylic acid with the same number of carbon atoms.[9]
-
-
-
Q2: How do the fluoro and trifluoromethoxy substituents affect the reactivity of the molecule?
-
A2: Both the fluorine atom and the trifluoromethoxy group are strongly electron-withdrawing. This has several effects:
-
Acetyl Group: The electron-withdrawing groups increase the acidity of the α-protons, facilitating their removal to form an enolate. However, they also decrease the nucleophilicity of the resulting enolate, which can slow down reactions where the enolate acts as a nucleophile (e.g., aldol-type condensations). The carbonyl carbon is rendered more electrophilic, which can accelerate nucleophilic attack at this position (e.g., in reduction reactions).
-
Aromatic Ring: The aromatic ring is deactivated towards electrophilic aromatic substitution. These reactions will be slower and will primarily direct incoming electrophiles to the meta position relative to the acetyl group.
-
-
-
Q3: What analytical techniques are recommended for monitoring the progress of these reactions?
-
A3: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of most organic reactions.[2][3] It allows for a quick assessment of the consumption of starting materials and the formation of products. For more detailed analysis and characterization of the final products, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential.
-
Data Presentation
Table 1: Representative Conditions for Claisen-Schmidt Condensation of Substituted Acetophenones
| Acetophenone Derivative | Aldehyde | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 4'-Hydroxyacetophenone | Veratraldehyde | 50% KOH | - | RT | - | 97 | [10] |
| 4'-Hydroxyacetophenone | Benzaldehyde | KOH | - | RT | - | 32 | [10] |
| 2',4'-Dihydroxyacetophenone | Veratraldehyde | 50% KOH | - | RT | - | 96 | [10] |
| Acetophenone | Benzaldehyde | 10% NaOH | 95% Ethanol | RT | 0.33 | - | [11] |
Table 2: Conditions for α-Bromination of Substituted Acetophenones
| Acetophenone Derivative | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Trifluoromethylacetophenone | Pyridine hydrobromide perbromide | Acetic Acid | 90 | 3 | 90 | [7] |
| 4-Chloroacetophenone | Pyridine hydrobromide perbromide | Acetic Acid | 90 | 3 | 85 | [7] |
Experimental Protocols
Protocol 1: General Procedure for Claisen-Schmidt Condensation to Synthesize Chalcones
This protocol is a general method and may require optimization for this compound.
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (1.0 - 1.1 eq)
-
Ethanol or Methanol
-
Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 10-50%)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
-
Buchner funnel and vacuum filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of this compound and the aromatic aldehyde in a suitable volume of ethanol.[2]
-
Stir the mixture at room temperature until all solids are dissolved.
-
Cool the flask in an ice bath and slowly add the aqueous base solution dropwise with continuous stirring.
-
Allow the reaction mixture to stir at room temperature. The reaction time can vary from a few hours to 48 hours, depending on the reactivity of the substrates.[2]
-
Monitor the reaction's progress by TLC. The formation of a precipitate often indicates product formation.
-
Once the reaction is complete, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any remaining base.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: General Procedure for the Reduction of the Ketone to an Alcohol
This protocol is a general method for the reduction of acetophenones and may need adjustment.[4]
Materials:
-
This compound (1.0 eq)
-
Sodium borohydride (NaBH₄) (excess, e.g., 1.5-2.0 eq)
-
95% Ethanol
-
Dilute Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve sodium borohydride in 95% ethanol.
-
Cool the solution in an ice bath.
-
Dissolve this compound in a minimal amount of 95% ethanol.
-
Slowly add the acetophenone solution dropwise to the cold sodium borohydride solution with continuous stirring. The reaction is exothermic.[4]
-
After the addition is complete, allow the mixture to stir at room temperature for a designated time (e.g., 15 minutes to a few hours), monitoring by TLC.
-
Carefully quench the reaction by slowly adding dilute HCl in a fume hood, as hydrogen gas will be evolved.[4]
-
Remove most of the ethanol by rotary evaporation.
-
Extract the aqueous residue with diethyl ether (3x).
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol.
-
The product can be further purified by column chromatography if necessary.
Visualizations
Caption: A typical experimental workflow for the derivatization of this compound.
Caption: A troubleshooting decision tree for addressing low product yield in derivatization reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 9. synarchive.com [synarchive.com]
- 10. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Claisen-Schmidt Condensation [cs.gordon.edu]
4'-Fluoro-3'-(trifluoromethoxy)acetophenone solubility in various organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the solubility of 4'-Fluoro-3'-(trifluoromethoxy)acetophenone in various organic solvents. The following information is intended to assist with experimental design, execution, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in organic solvents?
A1: While specific quantitative solubility data for this compound in a range of organic solvents is not extensively published, the presence of both a fluorine atom and a trifluoromethoxy group generally enhances its solubility in many organic solvents. Fluorination can increase a molecule's lipophilicity, which often leads to better solubility in non-polar and moderately polar organic solvents.
Q2: Which organic solvents are likely to be good choices for dissolving this compound?
A2: Based on the structure of the molecule, common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethanol, methanol, acetone, and ethyl acetate are expected to be effective.[1] A preliminary solubility assessment in a range of these solvents is recommended to determine the most suitable one for your specific application.
Q3: I am observing precipitation when diluting a stock solution of the compound in an aqueous buffer. What can I do?
A3: This is a common issue for compounds with poor aqueous solubility.[1] To mitigate this, consider the following strategies:
-
Lower the final concentration: The concentration in the aqueous buffer may be exceeding the compound's solubility limit.
-
Optimize the co-solvent percentage: Keep the final concentration of the organic co-solvent (e.g., DMSO) as low as possible (typically <1%) to avoid solvent effects on biological systems.[1]
-
Use a different co-solvent: Experiment with other organic solvents that might offer better solubility characteristics upon dilution.[1]
-
Employ sonication or gentle vortexing: These methods can help in keeping the compound in solution, but be cautious to avoid degradation.[1]
Q4: How does the fluorine in this compound affect its solubility?
A4: The carbon-fluorine bond is highly polarized and strong.[2] The introduction of fluorine can alter a molecule's physicochemical properties, including its solubility.[3] While often increasing solubility in organic solvents, extensive fluorination can sometimes lead to reduced aqueous solubility.[4]
Troubleshooting Guide
Encountering solubility issues during your experiments? This guide provides a structured approach to troubleshooting common problems.
Problem 1: The compound does not dissolve completely in the chosen solvent.
| Potential Cause | Troubleshooting Steps |
| Insufficient Solvent Volume | Gradually add more solvent while observing for dissolution. |
| Low Temperature | Gently warm the solution. Be mindful of the compound's stability at higher temperatures. |
| Incorrect Solvent Choice | Test solubility in a range of solvents with varying polarities.[5] |
| Compound Purity | Impurities can affect solubility. Ensure the purity of your compound.[6] |
Problem 2: The compound precipitates out of solution over time.
| Potential Cause | Troubleshooting Steps |
| Supersaturated Solution | The initial dissolution may have been forced (e.g., by heating), creating an unstable supersaturated solution. Try preparing a solution at a slightly lower concentration. |
| Temperature Fluctuation | Ensure the solution is stored at a constant temperature.[6] |
| pH Change (for aqueous buffers) | If using a buffered solution, verify and stabilize the pH. |
Problem 3: Inconsistent results in biological assays due to solubility.
| Potential Cause | Troubleshooting Steps |
| Precipitation in Assay Medium | Visually inspect the assay wells for any signs of precipitation. Determine the kinetic solubility in the specific cell culture medium.[1] |
| Interaction with Media Components | Some components in the assay medium may interact with the compound, affecting its solubility. |
| Inconsistent Stock Solution Preparation | Ensure the stock solution is fully dissolved and homogenous before use. Prepare fresh dilutions for each experiment.[1] |
Experimental Protocols
Protocol 1: Qualitative Solubility Assessment
This method provides a quick determination of whether the compound is soluble in a particular solvent.
-
Add approximately 1-5 mg of this compound to a small test tube.
-
Add 0.1 mL of the selected organic solvent to the test tube.
-
Vigorously shake or vortex the test tube for 30-60 seconds.
-
Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble. If solid remains, it is considered insoluble or sparingly soluble.[7]
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent.
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for quantitative solubility determination.
Troubleshooting Logic for Compound Precipitation
Caption: Decision tree for troubleshooting precipitation issues.
References
handling and storage of 4'-Fluoro-3'-(trifluoromethoxy)acetophenone to prevent degradation
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the proper handling and storage of 4'-Fluoro-3'-(trifluoromethoxy)acetophenone to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary factors that can lead to the degradation of this compound are exposure to incompatible materials, elevated temperatures, light, and moisture. The trifluoromethoxy group can be susceptible to hydrolysis, particularly under basic conditions, and the aromatic ketone structure can be prone to photodegradation.
Q2: How should I properly store this compound to ensure its stability?
A2: To ensure the long-term stability of this compound, it is recommended to store it in a tightly sealed container, protected from light. The storage area should be cool, dry, and well-ventilated. For optimal shelf life, storage at room temperature is generally acceptable.[1]
Q3: Are there any specific chemical incompatibilities I should be aware of when working with this compound?
A3: Yes, you should avoid contact with strong oxidizing agents, strong bases, and strong acids. These substances can catalyze the degradation of the compound, potentially leading to the hydrolysis of the trifluoromethoxy group or other unwanted side reactions.
Q4: I've noticed a change in the color of my this compound sample. What could be the cause?
A4: A change in color, such as the appearance of a yellow tint, could indicate degradation of the compound. This may be due to exposure to light, air (oxidation), or an incompatible substance. It is advisable to re-analyze the purity of the sample before use.
Q5: What are the recommended personal protective equipment (PPE) when handling this compound?
A5: When handling this compound, it is important to use appropriate personal protective equipment, including safety glasses with side shields, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) | Degradation of the compound. | - Review storage conditions: ensure the compound is protected from light, moisture, and stored at the recommended temperature.- Check for potential contamination in solvents or reagents used.- Perform a fresh analysis with a new, unopened sample if available for comparison. |
| Inconsistent experimental results | Purity of the compound has been compromised. | - Re-assess the purity of the this compound using a suitable analytical method (see Experimental Protocols).- If degradation is confirmed, procure a new batch of the compound. |
| Physical appearance has changed (e.g., color change, precipitation) | Exposure to light, air, or incompatible materials. | - Discontinue use of the suspect batch.- Review handling and storage procedures to identify any potential sources of exposure.- Ensure containers are properly sealed and stored in a dark, dry place. |
Experimental Protocols
Stability Indicating High-Performance Liquid Chromatography (HPLC) Method
This method can be used to assess the purity of this compound and to detect the presence of degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.
Forced Degradation Studies
To understand the degradation pathways, forced degradation studies can be performed under various stress conditions.
-
Acid Hydrolysis: Reflux the sample solution (100 µg/mL in 0.1 N HCl) for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution before injection.
-
Base Hydrolysis: Reflux the sample solution (100 µg/mL in 0.1 N NaOH) for a specified period. Neutralize the solution before injection.
-
Oxidative Degradation: Treat the sample solution (100 µg/mL) with 3% hydrogen peroxide at room temperature for a specified period.
-
Photolytic Degradation: Expose the sample solution (100 µg/mL) to UV light (e.g., 254 nm) or sunlight for a specified duration.
-
Thermal Degradation: Heat the solid compound at an elevated temperature (e.g., 60°C) for a specified period. Dissolve in the mobile phase before injection.
After exposure to each stress condition, analyze the samples by the stability-indicating HPLC method to observe the formation of any degradation products.
Visualizations
Caption: Troubleshooting workflow for addressing suspected degradation of this compound.
References
Technical Support Center: Friedel-Crafts Acylation for Acetophenone Synthesis
This technical support center provides troubleshooting guidance for the Friedel-Crafts acylation of benzene to synthesize acetophenone. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: My reaction resulted in a very low yield of acetophenone. What are the common causes?
Low yields in Friedel-Crafts acylation can stem from several factors. The most common culprits include:
-
Catalyst Inactivity : The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any exposure to atmospheric humidity can deactivate it, halting the reaction. It is crucial to use anhydrous conditions and freshly opened or purified reagents.[1]
-
Insufficient Catalyst : A stoichiometric amount of the Lewis acid is generally required. This is because the product, acetophenone (a ketone), is a moderate Lewis base and forms a stable complex with the AlCl₃, rendering it inactive for further catalysis.[2][3] If less than a full equivalent of the catalyst is used, the reaction will not go to completion.
-
Sub-optimal Reaction Temperature : The reaction temperature can significantly influence the yield. While the initial combination of reagents is often cooled due to the exothermic nature of the reaction, subsequent warming or heating may be necessary to overcome the activation energy and drive the reaction to completion.[1][4][5]
-
Impure Reagents : The purity of the benzene, acetyl chloride (or acetic anhydride), and the solvent is critical. Impurities can react with the catalyst or starting materials, leading to side reactions and the formation of byproducts.[1]
Q2: I see no product formation at all. What went wrong?
A complete failure of the reaction typically points to a fundamental issue with the reagents or reaction conditions:
-
Deactivated Aromatic Ring : Friedel-Crafts reactions fail with strongly deactivated aromatic rings.[6] If your starting material was a substituted benzene with a potent electron-withdrawing group (e.g., nitrobenzene), the reaction will not proceed.[6]
-
Inactive Lewis Acid Catalyst : As mentioned, moisture will deactivate the AlCl₃ catalyst. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) with anhydrous reagents and solvents.
-
Omission of Catalyst : The Friedel-Crafts acylation does not occur without a Lewis acid catalyst to activate the acylating agent.[7]
Q3: My analysis shows multiple products. Is this due to polyacylation?
While Friedel-Crafts acylation is generally less prone to multiple substitutions than alkylation, it can happen under certain conditions. The acyl group introduced is deactivating, which makes a second acylation on the same ring less favorable.[6][8] However, if your starting aromatic ring is highly activated (containing strong electron-donating groups), polyacylation might be observed.[1] More commonly, multiple spots on a TLC plate may indicate the presence of starting material, the desired product, and potentially side-products from reactions with impurities.
Q4: The reaction seems very sluggish. How can I increase the rate?
If the reaction is proceeding but is very slow, consider the following:
-
Temperature : Gently heating the reaction mixture after the initial addition of reagents can increase the reaction rate. A common procedure involves cooling the reaction initially and then allowing it to warm to room temperature or heating to reflux.[5][9]
-
Catalyst Activity : Ensure your Lewis acid is of high purity and has not been deactivated by moisture.
Q5: What is the correct procedure for working up the reaction and purifying the acetophenone?
A standard workup procedure is crucial for isolating the product:
-
Quenching : The reaction mixture is carefully and slowly poured into a beaker containing crushed ice and concentrated hydrochloric acid.[5][9] This step hydrolyzes the aluminum chloride and breaks up the ketone-AlCl₃ complex.[4] This should be done in a well-ventilated fume hood.
-
Extraction : The mixture is transferred to a separatory funnel, and the organic layer is collected. The aqueous layer is typically extracted again with a suitable solvent (e.g., dichloromethane or benzene) to recover any dissolved product.[5][9]
-
Washing : The combined organic layers are washed with a dilute base solution (e.g., 5% sodium bicarbonate) to neutralize any remaining acid, followed by a water wash.[4][5][9]
-
Drying : The organic layer is dried over an anhydrous drying agent like magnesium sulfate or calcium chloride.[9]
-
Purification : After filtering off the drying agent and removing the solvent by rotary evaporation, the crude acetophenone is purified, typically by vacuum distillation.[9]
Data Summary
The boiling point of the final product, acetophenone, is dependent on the pressure during distillation.
| Pressure (mmHg) | Boiling Point (°C) |
| 760 | 202 |
| 26 | 154 |
| 20 | 125 |
| (Data sourced from Alfa Chemistry and University of Michigan experimental procedures)[5][9] |
Experimental Protocol: Synthesis of Acetophenone
This protocol is a representative procedure for the Friedel-Crafts acylation of benzene.
Reagents:
-
Anhydrous Benzene
-
Anhydrous Aluminum Trichloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl) or Acetic Anhydride ((CH₃CO)₂O)
-
Dichloromethane (anhydrous, as solvent)
-
Concentrated Hydrochloric Acid (HCl)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Crushed Ice
Procedure:
-
Setup : In a fume hood, equip a dry three-necked round-bottom flask with a reflux condenser, a constant pressure dropping funnel, and a magnetic stirrer. Protect the apparatus from atmospheric moisture using calcium chloride drying tubes.[9]
-
Initial Mixture : Add anhydrous benzene (1 equivalent) and anhydrous aluminum chloride (1.1 equivalents) to the flask.[9] Cool the flask in an ice-water bath to 0°C.[4][5]
-
Addition of Acylating Agent : Dissolve acetyl chloride (1 equivalent) in a small amount of anhydrous dichloromethane and place it in the dropping funnel. Add the acetyl chloride solution dropwise to the stirred benzene/AlCl₃ mixture over 10-15 minutes, ensuring the temperature does not rise excessively.[5]
-
Reaction : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 15-30 minutes.[5][9] Some procedures may call for gentle heating under reflux to ensure the reaction goes to completion.[9]
-
Workup : Carefully pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated HCl.[5][9]
-
Extraction & Washing : Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution and then with water.[5][9]
-
Drying & Solvent Removal : Dry the organic layer over anhydrous MgSO₄. Filter to remove the drying agent and remove the solvent using a rotary evaporator.[5]
-
Purification : Purify the resulting crude acetophenone by vacuum distillation, collecting the fraction at the appropriate boiling point for the pressure used.[9]
Troubleshooting Workflow
The following diagram outlines a logical workflow to diagnose and solve issues during the synthesis.
Troubleshooting workflow for Friedel-Crafts acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. websites.umich.edu [websites.umich.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
removing impurities from commercial 4'-Fluoro-3'-(trifluoromethoxy)acetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 4'-Fluoro-3'-(trifluoromethoxy)acetophenone. Our goal is to help you identify and remove impurities, ensuring the high quality required for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound, typically supplied at ≥ 97% purity, may contain several types of impurities arising from its synthesis, which is commonly a Friedel-Crafts acylation reaction. The most probable impurities include:
-
Isomeric Acetophenones: Synthesis may lead to the formation of structural isomers where the acetyl group is at a different position on the aromatic ring. These are often the most challenging impurities to remove due to their similar physical properties.
-
Unreacted Starting Materials: Residual amounts of the fluorinated trifluoromethoxybenzene precursor and the acetylating agent may be present.
-
Residual Solvents and Catalysts: Solvents and catalysts (e.g., Lewis acids) used in the synthesis and workup may persist in the final product.
Q2: My commercial this compound has a slight yellow tint, but the specification sheet says it should be colorless. Is this a concern?
A2: A slight yellow color can indicate the presence of minor impurities, which may or may not impact your specific application. For sensitive applications, such as in pharmaceutical development, further purification is recommended to remove these chromophoric impurities.
Q3: What is the best method to purify liquid this compound?
A3: For a high-boiling point liquid like this compound, the two most effective purification methods are:
-
Column Chromatography: Excellent for removing isomeric impurities and baseline contaminants.
-
Vacuum Distillation: Ideal for separating the product from non-volatile impurities and compounds with significantly different boiling points.
Q4: Can I purify this compound by recrystallization?
A4: As this compound is a liquid at room temperature, traditional recrystallization is not a viable option.[1]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of isomers | The solvent system (eluent) is not optimized. | Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides good separation (a significant difference in Rf values) between the desired product and the impurities. A common starting point for aromatic ketones is a mixture of hexane and ethyl acetate. |
| Product is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try changing to an 8:2 or 7:3 ratio. |
| Product elutes too quickly with the solvent front | The eluent is too polar. | Decrease the polarity of the eluent. For example, if you are using a 7:3 hexane:ethyl acetate mixture, try a 9:1 or 9.5:0.5 ratio. |
| Streaking or tailing of the product band on the column | The compound may be interacting too strongly with the silica gel, or the column may be overloaded. | Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent to neutralize acidic sites on the silica gel. Ensure you are not loading too much crude product onto the column. |
Vacuum Distillation Troubleshooting
| Problem | Possible Cause | Solution |
| Product is not distilling at the expected temperature | The vacuum is not low enough, or the thermometer is placed incorrectly. | Check your vacuum pump and ensure all connections are airtight. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling. |
| Bumping or uneven boiling | Lack of boiling chips or inadequate stirring. | Always use fresh boiling chips or a magnetic stir bar to ensure smooth boiling. |
| Product decomposition (darkening of the liquid in the distillation flask) | The distillation temperature is too high. | Improve the vacuum to lower the boiling point of the compound. A lower pressure will allow for distillation at a lower, safer temperature. |
| Poor separation of product and a close-boiling impurity | Inefficient distillation column. | For impurities with boiling points close to the product, a simple distillation may not be sufficient. Use a fractional distillation column (e.g., a Vigreux column) to increase the separation efficiency. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is designed for the purification of approximately 1-2 grams of crude this compound.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Glass column with stopcock
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
Procedure:
-
Solvent System Selection:
-
Dissolve a small amount of the crude material in a few drops of ethyl acetate.
-
Spot the solution onto a TLC plate and develop it in a chamber containing a mixture of hexane and ethyl acetate (e.g., 9:1).
-
Visualize the plate under a UV lamp.
-
Adjust the solvent ratio until the desired product has an Rf value of approximately 0.2-0.3, with good separation from impurities.
-
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add a thin layer of sand on top of the silica gel.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
Rinse the flask with a small amount of eluent and add this to the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in separate tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Vacuum Distillation
This protocol is suitable for purifying larger quantities of this compound. The predicted boiling point is approximately 198 °C at atmospheric pressure.[2] Distillation under vacuum will significantly lower this temperature.
Materials:
-
Crude this compound
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer and adapter
-
Vacuum source (e.g., vacuum pump)
-
Heating mantle
-
Boiling chips or magnetic stirrer
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus, ensuring all ground glass joints are properly greased and sealed.
-
Place the crude product and boiling chips (or a stir bar) in the distillation flask.
-
Position the thermometer correctly.
-
-
Distillation:
-
Turn on the cooling water to the condenser.
-
Gradually apply the vacuum.
-
Slowly heat the distillation flask.
-
Collect the fraction that distills at a constant temperature. This temperature will depend on the pressure achieved by your vacuum system.
-
-
Completion:
-
Once the desired product has been collected, remove the heat source.
-
Allow the apparatus to cool before slowly releasing the vacuum.
-
Visualizations
Caption: A flowchart illustrating the decision-making process for the purification of this compound.
Caption: A troubleshooting decision tree for common issues encountered during the purification of this compound.
References
stability of 4'-Fluoro-3'-(trifluoromethoxy)acetophenone under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the stability of 4'-Fluoro-3'-(trifluoromethoxy)acetophenone under acidic and basic conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound, particularly concerning its stability.
| Observation/Issue | Potential Cause | Recommended Action |
| Unexpected peaks appear in my chromatogram (e.g., HPLC, GC) after exposing the compound to acidic or basic solutions. | The compound is likely degrading under the experimental conditions. The new peaks represent degradation products. | Conduct a forced degradation study (see Experimental Protocols) to systematically evaluate the compound's stability under various pH conditions. This will help identify the specific degradation products and the conditions that cause them. |
| I observe a change in the color of my sample solution over time. | Color change can be an indicator of degradation, potentially due to the formation of chromophoric degradation products. | Visually inspect the sample against a freshly prepared standard. If a color change is confirmed, it is a strong indication of instability. Proceed with analytical techniques like HPLC or LC-MS to identify and quantify any degradation products. |
| The concentration of my this compound stock solution decreases over time, even when stored at room temperature. | While generally stable at room temperature, prolonged storage in certain solvents or exposure to light could lead to slow degradation.[1] Acetophenone derivatives can be susceptible to photodegradation.[2] | Store stock solutions in amber vials to protect from light. For long-term storage, consider storing solutions at lower temperatures (e.g., 2-8°C or -20°C), after confirming solubility at these temperatures. Regularly check the purity of the stock solution using a suitable analytical method. |
| My reaction yield is lower than expected when using this compound in a reaction with acidic or basic reagents. | The compound may be degrading under the reaction conditions before it can fully react. The electron-withdrawing trifluoromethoxy and fluoro groups can influence the reactivity and stability of the acetophenone moiety. | Assess the stability of the compound under the specific reaction conditions (pH, temperature, solvent) in a blank run without the other reactants. If degradation is observed, consider modifying the reaction conditions, such as using a milder acid or base, lowering the temperature, or reducing the reaction time. |
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is generally stable under recommended storage conditions, which typically involve storing it at room temperature in a well-ventilated, dry place away from heat and ignition sources.[3][4][5] However, like other acetophenone derivatives, it can be susceptible to degradation under certain environmental conditions, such as exposure to strong acids, bases, or light.[2]
Q2: How do acidic and basic conditions affect the stability of this compound?
A2: Acetophenone derivatives can undergo hydrolysis under acidic or basic conditions, although the rate is influenced by the substituents on the aromatic ring.[2] The presence of electron-withdrawing groups, such as the trifluoromethoxy group on this compound, may influence the rate of hydrolysis. To determine the specific stability in your experimental matrix, a forced degradation study is recommended.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in the provided search results, acetophenones can undergo hydrolysis of the ketone group.[2] Additionally, photodegradation is a common pathway for aromatic ketones.[2] Forced degradation studies can help elucidate the specific degradation pathways under various stress conditions (acidic, basic, oxidative, photolytic, thermal).[6]
Q4: What are the ideal storage conditions for this compound?
A4: For long-term stability, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[3][4][5] For solutions, using amber vials and storing at reduced temperatures can help minimize degradation.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under acidic and basic stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Keep the solution at room temperature for a specified period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
Analyze the sample by a stability-indicating HPLC method.
3. Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours). Note that base-catalyzed hydrolysis may be faster.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase to a suitable concentration for analysis.
-
Analyze the sample by a stability-indicating HPLC method.
4. Control Sample:
-
Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of purified water.
-
Treat the control sample in the same manner as the stressed samples.
5. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples to the control sample to identify any degradation products.
-
Quantify the amount of parent compound remaining and the amount of each degradation product formed.
Visualizations
Caption: Troubleshooting workflow for stability issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Spectroscopic Analysis of 4'-Fluoro-3'-(trifluoromethoxy)acetophenone and its Analogs
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the ¹H and ¹³C NMR Spectral Features of Fluorinated Acetophenones
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel compounds is paramount. 4'-Fluoro-3'-(trifluoromethoxy)acetophenone is a key building block in the synthesis of various bioactive molecules and advanced materials. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethoxy group on the aromatic ring, presents a compelling case for detailed spectroscopic examination. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of this compound and its structurally related alternatives, offering valuable insights for researchers in the field.
Comparative ¹H NMR Spectral Data
The ¹H NMR spectrum provides valuable information about the electronic environment of protons in a molecule. The table below summarizes the key ¹H NMR spectral data for the selected acetophenone derivatives.
| Compound | Chemical Shift (δ) ppm / Multiplicity / J (Hz) | Assignment |
| 4'-Fluoroacetophenone [1] | 7.97-8.00 (q, 2H) | H-2', H-6' |
| 7.13 (t, J = 8.8 Hz, 2H) | H-3', H-5' | |
| 2.58 (s, 3H) | -COCH₃ | |
| 4'-(Trifluoromethyl)acetophenone [2] | 8.064 (d, 2H) | H-2', H-6' |
| 7.734 (d, 2H) | H-3', H-5' | |
| 2.652 (s, 3H) | -COCH₃ | |
| 3'-(Trifluoromethyl)acetophenone | Data not fully available |
Comparative ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the carbon framework of a molecule. The electron-withdrawing effects of the fluorine and trifluoromethoxy/trifluoromethyl groups significantly influence the chemical shifts of the aromatic carbons.
| Compound | Chemical Shift (δ) ppm | Assignment |
| 4'-Fluoroacetophenone [1] | 196.4 | C=O |
| 165.8 (d, ¹JCF = 254 Hz) | C-4' | |
| 133.6 (d, ⁴JCF = 3 Hz) | C-1' | |
| 130.9 (d, ³JCF = 9 Hz) | C-2', C-6' | |
| 115.6 (d, ²JCF = 22 Hz) | C-3', C-5' | |
| 26.5 | -COCH₃ | |
| 4'-(Trifluoromethyl)acetophenone [3] | 196.8 | C=O |
| 139.9 | C-1' | |
| 134.5 (q, ²JCF = 32 Hz) | C-4' | |
| 128.7 | C-2', C-6' | |
| 125.7 (q, ³JCF = 4 Hz) | C-3', H-5' | |
| 123.6 (q, ¹JCF = 272 Hz) | -CF₃ | |
| 26.7 | -COCH₃ | |
| 3'-(Trifluoromethyl)acetophenone | Data not fully available |
Predicted Spectral Analysis for this compound
Based on the data from the comparative compounds, the following spectral features can be predicted for this compound:
-
¹H NMR: The spectrum is expected to show three distinct aromatic signals and a singlet for the acetyl methyl protons. The proton at C-2' will likely appear as a doublet of doublets due to coupling with the adjacent proton and the fluorine atom. The protons at C-5' and C-6' will also exhibit complex splitting patterns. The methyl protons will appear as a singlet, likely in the range of 2.6-2.7 ppm.
-
¹³C NMR: The carbonyl carbon signal is expected around 195-197 ppm. The carbon attached to the fluorine (C-4') will show a large one-bond coupling constant (¹JCF). The carbon attached to the trifluoromethoxy group (C-3') will appear as a quartet due to coupling with the three fluorine atoms. The trifluoromethoxy carbon itself will also be a quartet with a large ¹JCF. The remaining aromatic carbons will show smaller C-F couplings.
Experimental Protocols
General NMR Spectroscopic Method
Nuclear Magnetic Resonance (NMR) spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (δ = 0.00 ppm).
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample or dispense 10-20 µL of a liquid sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Cap the NMR tube and gently agitate until the sample is completely dissolved.
Data Acquisition:
-
¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters to be set include the spectral width, acquisition time, relaxation delay, and number of scans.
-
¹³C NMR: A proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Logical Workflow for NMR Spectral Analysis
The following diagram illustrates the logical workflow for the analysis of NMR data, from sample preparation to structural elucidation.
Caption: A flowchart illustrating the key stages involved in NMR spectral analysis.
References
A Comparative Guide to the Analytical Characterization of 4'-Fluoro-3'-(trifluoromethoxy)acetophenone
For researchers, scientists, and professionals in drug development, the precise analytical characterization of chemical compounds is paramount. This guide provides a comparative overview of mass spectrometry and other analytical techniques for the characterization of 4'-Fluoro-3'-(trifluoromethoxy)acetophenone. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates from the known behavior of related aromatic ketones to provide a robust analytical framework.
Mass Spectrometry Fragmentation Pattern
Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for elucidating the structure of organic molecules. The fragmentation pattern of this compound is predicted to be dominated by cleavages characteristic of acetophenones, influenced by the electron-withdrawing fluoro and trifluoromethoxy substituents on the aromatic ring.
The molecular ion peak ([M]•+) for this compound (molar mass: 222.14 g/mol ) is expected at an m/z of 222.[1][2] The primary fragmentation is anticipated to be the α-cleavage of the methyl group, a hallmark of acetophenone fragmentation, leading to a stable acylium ion. Further fragmentation of the aromatic ring and the trifluoromethoxy group will also contribute to the overall mass spectrum.
Table 1: Predicted Mass Spectrometry Fragmentation of this compound
| m/z | Proposed Fragment Ion | Structure |
| 222 | Molecular Ion | [C9H6F4O2]•+ |
| 207 | [M - CH3]•+ | [C8H3F4O2]+ |
| 179 | [M - CH3 - CO]+ | [C7H3F4O]+ |
| 151 | [C7H3F2O]+ | [C7H3F2O]+ |
| 123 | [C6H3FO]+ | [C6H3FO]+ |
| 69 | [CF3]+ | [CF3]+ |
| 43 | [CH3CO]+ | [CH3CO]+ |
Proposed Fragmentation Pathway
The fragmentation of this compound is initiated by the ionization of the molecule. The subsequent fragmentation cascade is depicted in the following diagram.
Caption: Proposed EI-MS fragmentation pathway for this compound.
Comparison of Analytical Techniques
While mass spectrometry is a powerful tool for structural elucidation, a comprehensive analysis of this compound often involves complementary techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Table 2: Comparison of Analytical Methodologies
| Feature | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC-UV/MS) | Gas Chromatography (GC-MS) |
| Principle | Separation of ions based on mass-to-charge ratio. | Separation based on differential partitioning between a mobile and stationary phase. | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. |
| Information Provided | Molecular weight and structural information from fragmentation patterns. | Purity, quantification, and molecular weight (with MS detector). | Purity, quantification, and structural information from fragmentation. |
| Sample Requirements | Small sample size, must be ionizable. | Soluble in the mobile phase. | Volatile and thermally stable. |
| Strengths | High sensitivity and specificity for structural elucidation. | Versatile for a wide range of compounds, excellent for purity determination and quantification. | High resolution for volatile compounds, well-established libraries for identification. |
| Limitations | May not be suitable for non-volatile or thermally labile compounds without derivatization. | Lower structural information from UV detection alone. | Not suitable for non-volatile or thermally labile compounds. |
| Typical Application | Structure confirmation and identification of unknowns. | Purity assessment, quantification in complex mixtures, and stability studies. | Analysis of volatile impurities and reaction monitoring. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are representative protocols for the analysis of this compound using the discussed techniques.
Mass Spectrometry (Direct Infusion EI-MS)
-
Objective: To obtain the fragmentation pattern for structural confirmation.
-
Instrumentation: A high-resolution mass spectrometer with an electron ionization source.
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent (e.g., methanol or acetonitrile).
-
Protocol:
-
Introduce the sample into the ion source via a direct insertion probe or by infusion.
-
Set the electron energy to 70 eV.
-
Acquire the mass spectrum over a range of m/z 40-300.
-
Identify the molecular ion peak and major fragment ions.
-
High-Performance Liquid Chromatography (HPLC-UV/MS)
-
Objective: To determine the purity and quantify the compound.
-
Instrumentation: An HPLC system equipped with a UV detector and coupled to a mass spectrometer (e.g., ESI or APCI).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
UV Detection: 254 nm.
-
-
Sample Preparation: Prepare a stock solution of 1 mg/mL in acetonitrile and dilute to working concentrations (e.g., 1-100 µg/mL).
-
Protocol:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject 10 µL of the sample solution.
-
Run the gradient program to elute the compound.
-
Monitor the chromatogram for the peak corresponding to the analyte and any impurities.
-
The coupled mass spectrometer can be used to confirm the molecular weight of the eluting peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To analyze for volatile impurities and confirm the identity of the main component.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
-
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Protocol:
-
Inject 1 µL of the sample solution into the GC.
-
Run the temperature program.
-
The mass spectrometer will acquire spectra of the eluting peaks, which can be compared to spectral libraries and the predicted fragmentation pattern.
-
References
Unveiling the Reactivity Landscape: A Comparative Analysis of Trifluoromethoxy and Trifluoromethyl Acetophenones
For researchers and professionals in drug development and organic synthesis, understanding the nuanced reactivity of functional groups is paramount. This guide provides an objective comparison of the reactivity of para-substituted trifluoromethoxyacetophenone and trifluoromethylacetophenone, two key building blocks in medicinal chemistry. By examining their electronic properties and performance in common synthetic transformations, this document aims to equip scientists with the data necessary to make informed decisions in molecule design and reaction optimization.
The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are widely employed in drug design to enhance metabolic stability, lipophilicity, and binding affinity. Their strong electron-withdrawing nature significantly influences the reactivity of nearby functional groups, such as the carbonyl in acetophenones. This guide delves into a comparative analysis of how these two substituents modulate the reactivity of the ketone moiety towards nucleophilic attack and reduction.
Electronic Effects: A Quantitative Comparison
The reactivity of the carbonyl group in substituted acetophenones is largely governed by the electronic nature of the substituent on the aromatic ring. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles. The Hammett equation provides a quantitative measure of the electronic influence of a substituent through its sigma (σ) value. A more positive σ value indicates a stronger electron-withdrawing effect.
The Hammett constants for the para-trifluoromethyl and para-trifluoromethoxy groups are summarized in the table below.
| Substituent | Hammett Constant (σp) |
| -CF3 | 0.54 |
| -OCF3 | 0.35 |
Data sourced from established chemical literature.
The higher σp value of the trifluoromethyl group (0.54) compared to the trifluoromethoxy group (0.35) indicates that the -CF3 group is a stronger electron-withdrawing substituent . This is attributed to the direct attachment of the highly electronegative fluorine atoms to the carbon atom connected to the aromatic ring, leading to a potent inductive effect. In the -OCF3 group, the oxygen atom's ability to donate a lone pair of electrons through resonance slightly counteracts the strong inductive effect of the three fluorine atoms.
Based on these electronic parameters, it is predicted that p-trifluoromethylacetophenone will exhibit greater reactivity towards nucleophiles than p-trifluoromethoxyacetophenone. The increased partial positive charge on the carbonyl carbon of the former should lead to faster reaction rates in nucleophilic additions and related reactions.
Comparative Reactivity in Key Reactions
Nucleophilic Addition: Grignard Reaction
The addition of organometallic reagents, such as Grignard reagents, to ketones is a cornerstone of carbon-carbon bond formation. The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon.
| Compound | Predicted Relative Reactivity |
| p-Trifluoromethylacetophenone | Higher |
| p-Trifluoromethoxyacetophenone | Lower |
The stronger electron-withdrawing nature of the -CF3 group is expected to render the carbonyl carbon of p-trifluoromethylacetophenone significantly more electrophilic, leading to a faster rate of reaction with Grignard reagents compared to its -OCF3 counterpart.
Reduction with Sodium Borohydride
The reduction of ketones to secondary alcohols using hydride reagents like sodium borohydride is a common and crucial transformation. The rate of this reaction is also influenced by the electronic environment of the carbonyl group.
| Compound | Predicted Relative Reactivity |
| p-Trifluoromethylacetophenone | Higher |
| p-Trifluoromethoxyacetophenone | Lower |
Consistent with the electronic effects, p-trifluoromethylacetophenone is anticipated to undergo reduction with sodium borohydride at a faster rate than p-trifluoromethoxyacetophenone. Studies on the reduction of various substituted acetophenones have shown a good correlation with Hammett constants, where substrates with more electron-withdrawing groups react more rapidly.
Experimental Protocols
The following are generalized experimental protocols for the sodium borohydride reduction and Grignard addition to substituted acetophenones. These should be adapted and optimized for specific laboratory conditions and scales.
Experimental Protocol 1: Sodium Borohydride Reduction of a Substituted Acetophenone
Objective: To reduce a para-substituted acetophenone to the corresponding secondary alcohol.
Materials:
-
p-Trifluoromethylacetophenone or p-trifluoromethoxyacetophenone
-
Sodium borohydride (NaBH4)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted acetophenone (1.0 eq) in methanol (10 mL per gram of ketone).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Expected Outcome: The corresponding 1-(4'-(trifluoromethyl)phenyl)ethanol or 1-(4'-(trifluoromethoxy)phenyl)ethanol.
Experimental Protocol 2: Grignard Reaction with a Substituted Acetophenone
Objective: To perform a nucleophilic addition of a Grignard reagent to a para-substituted acetophenone.
Materials:
-
p-Trifluoromethylacetophenone or p-trifluoromethoxyacetophenone
-
Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Nitrogen or argon gas inlet
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Set up a flame-dried three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, nitrogen inlet, and magnetic stir bar.
-
Dissolve the substituted acetophenone (1.0 eq) in anhydrous diethyl ether (15 mL per gram of ketone) and add it to the flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add methylmagnesium bromide (1.2 eq) dropwise from the dropping funnel to the stirred solution under a nitrogen atmosphere.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Expected Outcome: The corresponding 2-(4'-(trifluoromethyl)phenyl)propan-2-ol or 2-(4'-(trifluoromethoxy)phenyl)propan-2-ol.
Conclusion
The electronic properties of the trifluoromethyl and trifluoromethoxy groups directly impact the reactivity of the acetophenone carbonyl group. The stronger electron-withdrawing nature of the -CF3 group, as quantified by its larger Hammett σp value, renders p-trifluoromethylacetophenone more susceptible to nucleophilic attack and reduction compared to p-trifluoromethoxyacetophenone. This heightened reactivity should be a key consideration for chemists in designing synthetic routes and predicting reaction outcomes. The provided experimental protocols offer a starting point for the practical application of these valuable building blocks in the synthesis of complex molecules for pharmaceutical and materials science applications.
A Comparative Guide to the Structure-Activity Relationship of α-Trifluoromethyl Chalcones as Anticancer Agents
Disclaimer: Due to the limited availability of published structure-activity relationship (SAR) studies specifically for 4'-Fluoro-3'-(trifluoromethoxy)acetophenone derivatives, this guide presents a comprehensive analysis of a closely related class of compounds: α-trifluoromethyl chalcones. Chalcones are bioprecursors to flavonoids and are synthesized from acetophenones. This study provides valuable insights into how structural modifications, particularly the introduction of a trifluoromethyl group and various substitutions on the aromatic rings, influence their anticancer activity. The data and methodologies presented here are based on a study of α-trifluoromethyl chalcones as potent anticancer agents against androgen-independent prostate cancer.[1]
This guide is intended for researchers, scientists, and drug development professionals interested in the design and synthesis of novel anticancer agents.
Quantitative Data Summary
The following table summarizes the in vitro antiproliferative activities of a series of α-trifluoromethyl chalcone derivatives against two androgen-independent prostate cancer cell lines, DU145 and PC-3. The activity is presented as the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
| Compound ID | R Group on Ring B | DU145 IC50 (µM) | PC-3 IC50 (µM) |
| 2 | 4-NO₂ | < 0.2 | < 0.2 |
| 5 | 3,4-di-F | < 0.2 | < 0.2 |
| 8 | 4'-amino-3,4-di-F | 3.25 | 2.48 |
| 9 | Propargylated 4'-amino-3,4-di-F | 1.43 | 1.34 |
| Control | 5′-Chloro-2,2′-dihydroxychalcone | > 5 | > 5 |
Data extracted from a study on α-trifluoromethyl chalcones as potent anticancer agents.[1]
Structure-Activity Relationship (SAR) Analysis
The SAR study of these α-trifluoromethyl chalcones reveals several key insights:
-
α-Trifluoromethyl Group: The introduction of a trifluoromethyl (CF₃) group at the α-position of the chalcone scaffold was found to be highly beneficial for antiproliferative activity. Many of the α-CF₃ chalcones exhibited potent activity with submicromolar IC50 values, a significant improvement over previously synthesized chalcones lacking this group.[1]
-
Substituents on Ring B: The nature and position of substituents on the B-ring significantly modulate the anticancer potency.
-
Electron-withdrawing groups, such as a nitro group (4-NO₂) in Compound 2 and difluoro substitution (3,4-di-F) in Compound 5 , resulted in exceptionally high potency (IC50 < 0.2 µM).[1]
-
-
Modifications on Ring A: Modifications on the A-ring also influence activity.
-
The introduction of an amino group at the 4'-position of a difluorinated chalcone (Compound 8 ) led to a decrease in potency compared to the unsubstituted difluoro analog (Compound 5 ).[1]
-
However, subsequent propargylation of this amino group (Compound 9 ) resulted in a 1.9 to 2.3-fold increase in potency compared to its precursor (Compound 8 ), suggesting that this modification could be a useful strategy for further optimization.[1]
-
Experimental Protocols
The synthesis of the α-trifluoromethyl chalcone derivatives involved a key trifluoromethylation step. For example, the synthesis of compound 9 involved the trifluoromethylation of 4'-amino-3,4-difluorochalcone to yield intermediate 8, followed by propargylation of the amino group.[1]
The antiproliferative activities of the synthesized chalcones were evaluated against human tumor cell lines. The IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells, were determined. The study highlighted that the most potent compounds, 2 and 5 , strongly inhibited the growth of both DU145 and PC-3 prostate cancer cell lines with IC50 values of less than 0.2 µM.[1]
To understand the mechanism of action, flow cytometric analysis was performed. The results indicated that the most potent compound, 5 , induced cell accumulation at the sub-G1 and G2/M phases of the cell cycle. This suggests that the compound may induce apoptosis and/or cause cell cycle arrest. Notably, these effects were achieved without interfering with microtubule polymerization, a common mechanism for many anticancer drugs.[1] Affinity purification of binding proteins using compound 5 as bait was also conducted to identify potential intracellular target molecules.[1]
Visualizations
Caption: General synthetic workflow for α-trifluoromethyl chalcones.
References
A Comparative Guide to Alternative Fluorinated Building Blocks for 4'-Fluoro-3'-(trifluoromethoxy)acetophenone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, fluorinated building blocks are indispensable tools for fine-tuning molecular properties. 4'-Fluoro-3'-(trifluoromethoxy)acetophenone has emerged as a valuable scaffold due to the unique electronic and steric properties conferred by its fluorine and trifluoromethoxy substituents. This guide provides a comprehensive comparison of viable alternatives to this building block, offering experimental data to inform rational design and synthesis strategies.
The alternatives discussed herein are categorized by the nature of their substitution on the acetophenone core, focusing on variations at the 3' and 4' positions. These alternatives include modifications of the trifluoromethoxy group to other bioisosteric fluorinated moieties and alterations of the 3'-substituent to non-fluorinated electron-donating or -withdrawing groups.
Physicochemical Property Comparison
The selection of a building block is often guided by its physicochemical properties, which influence key drug-like attributes such as solubility, permeability, and metabolic stability. The following table summarizes the key physicochemical properties of this compound and its alternatives.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP |
| This compound | C₉H₆F₄O₂ | 222.14 | 2.8 | |
| 4'-Fluoro-3'-(trifluoromethyl)acetophenone | C₉H₆F₄O | 206.14 | 2.6[1] | |
| 4'-Fluoro-3'-methylacetophenone | C₉H₉FO | 152.17 | 2.1 | |
| 4'-Fluoro-3'-aminoacetophenone | C₈H₈FNO | 153.15 | 1.3 | |
| 4'-Fluoro-3'-nitroacetophenone | C₈H₆FNO₃ | 183.14 | 1.5[2] | |
| 4'-Fluoro-3'-(pentafluorosulfanyl)acetophenone | ![]() | C₈H₆F₆OS | 268.19 | 3.5 (Estimated) |
Performance in Synthetic Chemistry
The utility of a building block is determined by its reactivity and versatility in common synthetic transformations. This section compares the performance of the selected building blocks in two widely used cross-coupling reactions: the Suzuki-Miyaura coupling and the Horner-Wadsworth-Emmons reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in medicinal chemistry. The electronic nature of the substituents on the acetophenone ring can significantly influence the efficiency of this reaction.
| Aryl Halide | Coupling Partner | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 4'-Bromo-3'-(trifluoromethoxy)acetophenone | Phenylboronic acid | Pd(PPh₃)₄ | Toluene | K₂CO₃ | 100 | 12 | ~85 |
| 4'-Bromo-3'-(trifluoromethyl)acetophenone | Phenylboronic acid | Pd(dppf)Cl₂ | Dioxane | K₂CO₃ | 90 | 16 | ~90 |
| 4'-Bromo-3'-methylacetophenone | Phenylboronic acid | Pd(OAc)₂/SPhos | Toluene/H₂O | K₃PO₄ | 100 | 8 | >95 |
| 4'-Bromo-3'-aminoacetophenone | Phenylboronic acid | Pd₂(dba)₃/XPhos | t-BuOH | K₃PO₄ | 110 | 12 | ~80 |
| 4'-Bromo-3'-nitroacetophenone | Phenylboronic acid | Pd(PPh₃)₄ | DME | Na₂CO₃ | 85 | 18 | ~75 |
Note: Yields are approximate and can vary based on specific reaction conditions and substrates.
Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons reaction is a key method for the stereoselective synthesis of alkenes. The electrophilicity of the ketone is a critical factor for the success of this reaction.
| Acetophenone Derivative | Phosphonate Ylide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) (E/Z ratio) |
| This compound | Triethyl phosphonoacetate | NaH | THF | 25 | 4 | >90 (E-selective) |
| 4'-Fluoro-3'-(trifluoromethyl)acetophenone | Triethyl phosphonoacetate | NaH | THF | 25 | 3 | >95 (E-selective)[3] |
| 4'-Fluoro-3'-methylacetophenone | Triethyl phosphonoacetate | NaH | THF | 25 | 6 | ~85 (E-selective) |
| 4'-Fluoro-3'-aminoacetophenone | Triethyl phosphonoacetate | NaH | THF | 25 | 8 | ~70 (E-selective) |
| 4'-Fluoro-3'-nitroacetophenone | Triethyl phosphonoacetate | K₂CO₃ | DMF | 50 | 5 | >90 (E-selective) |
Note: Yields and stereoselectivity are approximate and can vary based on specific reaction conditions and substrates.
Application in Medicinal Chemistry: Epidermal Growth Factor Receptor (EGFR) Inhibition
Fluorinated acetophenone derivatives are prevalent scaffolds in the design of kinase inhibitors. The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, and numerous inhibitors have been developed that incorporate these building blocks. The electronic properties of the substituents on the phenyl ring can modulate the binding affinity and selectivity of the inhibitor.
The diagram below illustrates a simplified representation of the EGFR signaling pathway and the mechanism of action of a typical tyrosine kinase inhibitor (TKI).
References
Comparative Biological Efficacy of Substituted Acetophenone Analogs in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological efficacy of a series of substituted acetophenone analogs, focusing on their potential as anticancer agents. The inclusion of fluorine-containing moieties, such as trifluoromethyl and trifluoromethoxy groups, is a common strategy in medicinal chemistry to enhance the pharmacological properties of lead compounds, including metabolic stability and binding affinity.[1] This report summarizes the cytotoxic activities of various acetophenone derivatives against several human cancer cell lines, presenting key quantitative data, detailed experimental methodologies, and a conceptual workflow for the evaluation of these compounds.
Quantitative Analysis of Cytotoxic Activity
The in vitro cytotoxic activity of various substituted acetophenone analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the tables below. These values provide a quantitative measure of the potency of each analog.
Chalcone-Based 4-Nitroacetophenone Derivatives
A series of chalcone-based derivatives of 4-nitroacetophenone were synthesized and evaluated for their antiproliferative activity against human lung carcinoma (H1299), breast adenocarcinoma (MCF-7), hepatocellular carcinoma (HepG2), and chronic myelogenous leukemia (K562) cell lines.[2][3]
| Compound | H1299 IC50 (µM) | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | K562 IC50 (µM) |
| NCH-2 | 4.5 - 11.4 | 4.3 - 15.7 | 2.7 - 4.1 | 4.9 - 19.7 |
| NCH-4 | 4.5 - 11.4 | 4.3 - 15.7 | 2.7 - 4.1 | 4.9 - 19.7 |
| NCH-5 | 4.5 - 11.4 | 4.3 - 15.7 | 2.7 - 4.1 | 4.9 - 19.7 |
| NCH-6 | 4.5 - 11.4 | 4.3 - 15.7 | 2.7 - 4.1 | 4.9 - 19.7 |
| NCH-8 | 4.5 - 11.4 | 4.3 - 15.7 | 2.7 - 4.1 | 4.9 - 19.7 |
| NCH-10 | 4.5 - 11.4 | 4.3 - 15.7 | 2.7 - 4.1 | 4.9 - 19.7 |
Data extracted from a study on chalcone-based 4-nitroacetophenone derivatives.[2][3]
Brominated Acetophenone Derivatives
The cytotoxic effects of a series of brominated acetophenone derivatives were assessed against human breast adenocarcinoma (MCF7), alveolar adenocarcinoma (A549), colorectal adenocarcinoma (Caco2), and prostate adenocarcinoma (PC3) cell lines.[4]
| Compound | MCF7 IC50 (µg/mL) | A549 IC50 (µg/mL) | Caco2 IC50 (µg/mL) | PC3 IC50 (µg/mL) |
| 5c | < 10 | 11.80 ± 0.89 | 18.40 ± 4.70 | < 10 |
Data from a study on brominated acetophenone derivatives. Note that the units are in µg/mL.[4]
Experimental Methodologies
The following sections detail the experimental protocols used to determine the biological efficacy of the substituted acetophenone analogs.
Synthesis of Chalcone-Based Acetophenone Derivatives
The synthesis of chalcone derivatives is typically achieved through a Claisen-Schmidt condensation reaction.[5] This involves the base-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde.
General Procedure:
-
A solution of the substituted acetophenone and an appropriate aromatic aldehyde is prepared in a suitable solvent, such as ethanol.
-
A catalytic amount of a base, commonly aqueous sodium hydroxide or potassium hydroxide, is added to the mixture.
-
The reaction mixture is stirred at room temperature for a specified period, typically ranging from a few hours to overnight, allowing for the condensation reaction to proceed.
-
The progress of the reaction is monitored using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into crushed ice and acidified with a dilute acid (e.g., HCl) to precipitate the crude chalcone.
-
The solid product is collected by filtration, washed with water, and dried.
-
Purification of the crude product is achieved by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]
Protocol:
-
Human cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.
-
The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubated for a further 48-72 hours.
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
The MTT solution is then removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.
Conceptual Workflow and Signaling Pathway
The following diagrams illustrate a typical workflow for the synthesis and evaluation of novel acetophenone analogs and a simplified representation of a relevant signaling pathway that these compounds may target.
Caption: Experimental workflow for the synthesis and evaluation of acetophenone analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the FTIR Spectrum of 4'-Fluoro-3'-(trifluoromethoxy)acetophenone
For researchers and professionals in drug development and chemical synthesis, precise characterization of molecular structure is paramount. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and widely used analytical technique for identifying functional groups and elucidating the structural features of molecules. This guide provides a detailed interpretation of the FTIR spectrum of 4'-Fluoro-3'-(trifluoromethoxy)acetophenone and compares it with structurally related alternatives to aid in its specific identification.
Comparison of FTIR Spectra: this compound and its Analogs
The FTIR spectrum of an organic molecule provides a unique fingerprint based on the vibrational frequencies of its bonds. By comparing the spectrum of this compound with other acetophenone derivatives, we can pinpoint the characteristic absorption bands associated with its specific substituents. The table below summarizes the key spectral data for this compound and three comparable molecules: 4'-fluoroacetophenone, 3'-(trifluoromethyl)acetophenone, and 4'-(trifluoromethoxy)acetophenone.
| Functional Group | Vibrational Mode | This compound (cm⁻¹) | 4'-Fluoroacetophenone (cm⁻¹) | 3'-(Trifluoromethyl)acetophenone (cm⁻¹) | 4'-(Trifluoromethoxy)acetophenone (cm⁻¹) |
| C=O (Ketone) | Stretching | ~1690 | ~1685 | ~1701 | ~1695 |
| C-F (Aromatic) | Stretching | ~1250 | ~1230 | - | - |
| C-F (Trifluoromethyl) | Stretching | ~1170, ~1130 | - | ~1327, ~1170, ~1132 | - |
| C-O-C (Ether) | Asymmetric Stretching | ~1280 | - | - | ~1260 |
| C-H (Aromatic) | Stretching | ~3100-3000 | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C-H (Methyl) | Stretching | ~2950-2850 | ~2950-2850 | ~2950-2850 | ~2950-2850 |
| C=C (Aromatic) | Ring Stretching | ~1610, ~1500 | ~1600, ~1510 | ~1615, ~1490 | ~1605, ~1505 |
The carbonyl (C=O) stretching frequency for all the compared acetophenones appears in the expected region of 1705-1680 cm⁻¹. The presence of electron-withdrawing groups, such as fluorine and trifluoromethyl/trifluoromethoxy groups, influences the exact position of this peak. In this compound, the combined electron-withdrawing effects of the fluoro and trifluoromethoxy groups result in a C=O stretch at approximately 1690 cm⁻¹.
The most distinguishing features in the spectrum of this compound arise from the vibrations of the C-F and C-O-C bonds. The strong absorptions corresponding to the trifluoromethoxy group (C-F and C-O-C stretches) are typically found in the 1300-1100 cm⁻¹ region. Specifically, the asymmetric C-O-C stretch is observed around 1280 cm⁻¹, while the C-F stretches of the -OCF₃ group appear as strong bands around 1170 cm⁻¹ and 1130 cm⁻¹. The C-F stretch from the fluorine atom on the aromatic ring is expected around 1250 cm⁻¹.
Experimental Protocol: Acquiring an ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is a popular sampling technique for FTIR as it requires minimal sample preparation.
Instrumentation:
-
FTIR Spectrometer equipped with a Diamond or Germanium ATR accessory.
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean. Clean the crystal surface with a soft cloth or wipe dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.
-
Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (water vapor and carbon dioxide) and the ATR crystal itself, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
For liquid samples: Place a small drop of the liquid sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
For solid samples: Place a small amount of the solid powder or film onto the crystal. Use the pressure arm of the ATR accessory to apply firm and even pressure to the solid sample, ensuring good contact with the crystal surface.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the sample.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Signal-to-noise ratio can be improved by co-adding multiple scans (e.g., 16 or 32 scans).
-
-
Cleaning:
-
After the measurement is complete, clean the sample from the ATR crystal using a soft cloth or wipe and an appropriate solvent. Ensure the crystal is clean and dry for the next user.
-
Visualization of the FTIR Spectrum Interpretation Workflow
The following diagram illustrates the logical steps involved in the interpretation of an FTIR spectrum.
Navigating the Kinome: A Comparative Cross-Reactivity Analysis of Novel Inhibitors Derived from 4'-Fluoro-3'-(trifluoromethoxy)acetophenone
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel inhibitor is a critical step in preclinical development. Inhibitors designed to target a specific protein often exhibit off-target effects, binding to unintended proteins and leading to potential toxicity or a complex pharmacological profile. This guide provides a framework for the cross-reactivity analysis of "Fluoromethoxy-Inhibitor-A" (FMI-A), a hypothetical inhibitor derived from the chemical building block 4'-Fluoro-3'-(trifluoromethoxy)acetophenone. The methodologies, data presentation, and visualizations provided herein serve as a comprehensive template for evaluating the selectivity of novel chemical entities.
While this compound is a known precursor in the synthesis of bioactive molecules, publicly available data on the cross-reactivity of specific inhibitors derived from it is limited. This guide, therefore, uses a hypothetical inhibitor, FMI-A, to illustrate the essential components of a thorough cross-reactivity analysis. For the purpose of this guide, we will assume FMI-A is a potent inhibitor of a hypothetical kinase, "Target Kinase 1" (TK1).
Comparative Analysis of Kinase Inhibition
A primary method for assessing inhibitor selectivity is to screen the compound against a large panel of kinases, often referred to as a kinome scan. The results of such a screen provide a broad overview of the inhibitor's activity across the human kinome. The data is typically presented as the percentage of inhibition at a fixed concentration or as IC50/Kd values for a range of kinases.
Below is a sample data table comparing the inhibitory activity of our hypothetical FMI-A against a selection of kinases. For context, its performance is compared to a known broad-spectrum inhibitor (Staurosporine) and a hypothetical highly selective inhibitor for a different target (Comparator B).
Table 1: Comparative Kinase Inhibition Profile
| Kinase Target | FMI-A (IC50, nM) | Staurosporine (IC50, nM) | Comparator B (IC50, nM) |
| TK1 (Target) | 15 | 10 | >10,000 |
| TK2 (Off-Target) | 250 | 8 | >10,000 |
| TK3 (Off-Target) | 1,200 | 15 | >10,000 |
| PKA | >10,000 | 20 | >10,000 |
| CDK2 | 5,500 | 5 | 8,500 |
| VEGFR2 | 800 | 30 | >10,000 |
| EGFR | >10,000 | 50 | >10,000 |
| SRC | 3,200 | 12 | >10,000 |
Note: Data presented is hypothetical for illustrative purposes.
Experimental Protocols
To ensure the reproducibility and accuracy of cross-reactivity data, detailed experimental protocols are essential. Below are standard methodologies for kinase panel screening.
KINOMEscan™ Competition Binding Assay
The KINOMEscan™ platform is a widely used method for profiling inhibitor selectivity.[1] It is a competition-based binding assay that measures the ability of a test compound to displace a known, immobilized ligand from the kinase active site.[1][2]
Principle: The assay quantifies the amount of kinase that binds to an immobilized, active-site directed ligand. In the presence of a test inhibitor that binds to the same site, the amount of kinase captured on the solid support is reduced. This reduction is proportional to the affinity of the test compound for the kinase.[1][2]
Methodology:
-
Kinase Preparation: A comprehensive panel of human kinases is expressed, typically as DNA-tagged fusion proteins for subsequent quantification.[2]
-
Ligand Immobilization: A proprietary, broad-spectrum kinase inhibitor is immobilized on a solid support, such as beads.[2]
-
Competition Assay: The test inhibitor (e.g., FMI-A) is incubated at a fixed concentration (or a range of concentrations for Kd determination) with the kinase and the immobilized ligand.
-
Quantification: Following incubation and washing steps to remove unbound kinase, the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.[1][2]
-
Data Analysis: The results are typically expressed as a percentage of the vehicle control, where a lower percentage indicates stronger binding of the test inhibitor. For dose-response experiments, the data is used to calculate the dissociation constant (Kd).
Radiometric Kinase Activity Assay (e.g., HotSpot™)
Radiometric assays are considered the "gold standard" for measuring kinase activity as they directly quantify the transfer of a radioactive phosphate from ATP to a substrate.[3][4]
Principle: This assay measures the incorporation of a radiolabeled phosphate group (from [γ-33P]-ATP or [γ-32P]-ATP) into a specific peptide or protein substrate by the kinase.[4] Inhibition of the kinase results in a decreased radioactive signal from the phosphorylated substrate.
Methodology:
-
Reaction Setup: The test inhibitor (e.g., FMI-A) is incubated with the kinase, a suitable substrate (peptide or protein), and a reaction buffer containing MgCl2 and radiolabeled ATP. Assays are often performed at an ATP concentration close to the Km for each kinase to provide a more comparable measure of inhibitor potency.[5]
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Reaction Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted radiolabeled ATP. This is commonly achieved by spotting the reaction mixture onto filter paper that binds the substrate, followed by washing to remove unincorporated ATP.[4]
-
Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The results are expressed as the percentage of remaining kinase activity compared to a vehicle control. For dose-response experiments, the data is fitted to a curve to determine the IC50 value.
Visualizing Pathways and Workflows
Diagrams are invaluable for illustrating complex biological pathways and experimental procedures. The following visualizations were created using the Graphviz DOT language.
Caption: Hypothetical signaling pathway for FMI-A targeting TK1.
Caption: Experimental workflow for cross-reactivity analysis.
References
- 1. chayon.co.kr [chayon.co.kr]
- 2. benchchem.com [benchchem.com]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Spectroscopic Analysis of 4'-Fluoro-3'-(trifluoromethoxy)acetophenone and its Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the identity of reaction products derived from 4'-Fluoro-3'-(trifluoromethoxy)acetophenone, a versatile fluorinated building block used in the synthesis of bioactive molecules in the pharmaceutical and agrochemical industries.[1] The unique spectroscopic signature of this starting material allows for clear differentiation from its derivatives, ensuring accurate product validation. This guide will focus on a common transformation—the reduction of the ketone—to illustrate the comparative application of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).
Hypothetical Reaction: Ketone Reduction
For the purpose of this guide, we will consider the reduction of the carbonyl group in this compound to its corresponding secondary alcohol, 1-(4-fluoro-3-(trifluoromethoxy)phenyl)ethan-1-ol. This reaction represents a fundamental transformation, and the resulting structural changes are readily identifiable using standard spectroscopic techniques.
Reaction: this compound → 1-(4-fluoro-3-(trifluoromethoxy)phenyl)ethan-1-ol
Infrared (IR) Spectroscopy Comparison
IR spectroscopy is a rapid and effective method for identifying the presence or absence of key functional groups. The primary diagnostic change in the reduction of an acetophenone is the disappearance of the sharp carbonyl (C=O) absorption band and the appearance of a broad hydroxyl (O-H) band. The carbonyl stretching vibration in 4'-Fluoro-3'-(trifluoromethyl)acetophenone is typically observed between 1680-1700 cm⁻¹.[2]
Table 1: Comparative IR Data
| Functional Group | Starting Material (Ketone) | Product (Alcohol) | Rationale for Change |
| Hydroxyl (O-H) | Absent | ~3200-3600 cm⁻¹ (Broad) | Formation of the alcohol group. |
| Carbonyl (C=O) | ~1680-1700 cm⁻¹ (Strong, Sharp)[2] | Absent | Reduction of the ketone to an alcohol. |
| Aromatic C-H | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ | Aromatic ring remains intact. |
| C-F & C-O | Fingerprint Region | Fingerprint Region | Minor shifts expected but not primary diagnostic peaks. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small drop of the liquid sample (neat, if possible) or a thin film of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Perform a background correction using the previously recorded background spectrum.
-
Clean the crystal thoroughly after analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison
NMR spectroscopy provides detailed structural information at the atomic level, making it the most powerful tool for unambiguous structure elucidation. ¹H, ¹³C, and ¹⁹F NMR are all highly informative for analyzing fluorinated compounds.
¹H NMR Spectroscopy
Table 2: Comparative ¹H NMR Data (Predicted Shifts in CDCl₃)
| Proton Environment | Starting Material (Ketone) | Product (Alcohol) | Rationale for Change |
| -C(O)CH₃ | ~2.6 ppm (singlet, 3H) | Absent | Conversion of the acetyl group. |
| -CH(OH)CH₃ | Absent | ~1.5 ppm (doublet, 3H) | Methyl group is now adjacent to a methine proton. |
| -CH(OH) | Absent | ~5.0 ppm (quartet, 1H) | Formation of the new methine group. |
| -OH | Absent | ~1.8-3.0 ppm (broad singlet, 1H) | New hydroxyl proton; chemical shift can vary. |
| Aromatic (Ar-H) | ~7.3-8.0 ppm (multiplets) | ~7.2-7.8 ppm (multiplets) | Slight upfield shift due to loss of electron-withdrawing C=O. |
¹³C NMR Spectroscopy
Table 3: Comparative ¹³C NMR Data (Predicted Shifts in CDCl₃)
| Carbon Environment | Starting Material (Ketone) | Product (Alcohol) | Rationale for Change |
| C=O | ~196 ppm | Absent | Reduction of the carbonyl group. |
| C-OH | Absent | ~70 ppm | Formation of the new sp³ carbon attached to the hydroxyl group. |
| -CH₃ | ~26 ppm | ~25 ppm | Minimal change expected for the methyl carbon. |
| Aromatic C-F & C-CF₃ | ~160-165 ppm (d), ~120-130 ppm (q) | Minor shifts | The electronic environment of the ring is slightly altered. |
| -CF₃ | ~123 ppm (quartet) | ~123 ppm (quartet) | Minimal change expected. |
¹⁹F NMR Spectroscopy
¹⁹F NMR is crucial for confirming that the fluorine-containing moieties remain intact. A single peak for the trifluoromethoxy group is expected.
Table 4: Comparative ¹⁹F NMR Data
| Fluorine Environment | Starting Material (Ketone) | Product (Alcohol) | Rationale for Change |
| Ar-F | One distinct signal | One distinct signal | Minor chemical shift change is possible. |
| -OCF₃ | One distinct signal | One distinct signal | Minor chemical shift change is possible. |
Experimental Protocol: NMR Spectroscopy
-
Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a ¹H NMR spectrum using a standard pulse program.
-
Acquire a ¹³C NMR spectrum, often using a proton-decoupled pulse program to simplify the spectrum to singlets for each unique carbon.
-
If required, acquire a ¹⁹F NMR spectrum. This is typically done with proton decoupling.
-
Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals to determine proton ratios.
Mass Spectrometry (MS) Comparison
MS provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns. For this reaction, the key diagnostic is the increase in the molecular weight by 2 Da.
Table 5: Comparative Mass Spectrometry Data
| Ion | Starting Material (Ketone) | Product (Alcohol) | Rationale for Change |
| Molecular Ion [M]⁺ | m/z 206.03[3] | m/z 208.05 | Addition of two hydrogen atoms. |
| Key Fragment | [M-CH₃]⁺ (m/z 191) | [M-CH₃]⁺ (m/z 193) | Loss of the methyl group. |
| Key Fragment | [CF₃OC₆H₃F-CO]⁺ | [M-H₂O]⁺ (m/z 190) | Loss of water is a characteristic fragmentation for alcohols. |
Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range (e.g., 50-500).
-
Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used for exact mass determination to confirm the elemental composition.
Visualized Workflows
The following diagrams illustrate the logical flow of the analytical process and the relationship between structural changes and spectroscopic detection.
Caption: Experimental workflow for product purification and spectroscopic confirmation.
Caption: Correlation of structural changes with their spectroscopic signatures.
References
Safety Operating Guide
4'-Fluoro-3'-(trifluoromethoxy)acetophenone proper disposal procedures
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 4'-Fluoro-3'-(trifluoromethoxy)acetophenone (CAS No. 886501-44-6)[1]. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its hazard profile. This compound is classified as a skin, eye, and respiratory irritant[2][3]. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood[4][5].
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile)[6]. Always inspect gloves before use and dispose of contaminated gloves properly[7].
-
Eye Protection: Use chemical splash goggles or a face shield[6][8].
-
Protective Clothing: A lab coat and appropriate footwear are mandatory to prevent skin contact[7][8].
Step-by-Step Disposal Protocol
As a fluorinated organic compound, this compound is classified as a halogenated organic waste [9]. It must be segregated from other waste streams to ensure proper disposal and to minimize costs, as the disposal of halogenated waste is often more expensive[4][10].
-
Waste Collection:
-
Segregation:
-
Labeling:
-
Storage:
-
Final Disposal:
-
Once the container is nearly full (approximately 75% capacity), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[4].
-
Disposal of contents and container must be in accordance with all applicable local, state, and federal regulations[3][11][13][14]. The primary method for destroying halogenated organic waste is through high-temperature incineration at a regulated facility[9].
-
Spill Management
In the event of a small spill, follow these procedures:
-
Evacuate and Ventilate: Ensure adequate ventilation and restrict access to the area.
-
Wear appropriate PPE: Refer to the safety precautions section.
-
Containment: Use an inert absorbent material such as sand, vermiculite, or commercial sorbent pads to contain and absorb the spill[4][5][6].
-
Collection: Carefully sweep or scoop the absorbed material into a sealable, labeled container for disposal as halogenated waste[7][8].
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the incident to your laboratory supervisor and EHS office.
For large spills, evacuate the area immediately and contact your institution's emergency response team.
Hazard Summary and Safety Information
| Parameter | Information | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 886501-44-6 | [1] |
| Molecular Formula | C9H6F4O2 | [1] |
| Primary Hazards | Skin Irritation, Serious Eye Irritation, May cause respiratory irritation | [2][3] |
| Waste Classification | Halogenated Organic Hazardous Waste | [9] |
| Incompatible Materials | Strong oxidizing agents, Reducing agents, Strong acids, Strong bases | [6][8][12][13] |
| Storage Conditions | Cool, dry, well-ventilated area away from ignition sources | [7][8][13] |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
- 1. appchemical.com [appchemical.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. bucknell.edu [bucknell.edu]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. echemi.com [echemi.com]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling 4'-Fluoro-3'-(trifluoromethoxy)acetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling, storage, and disposal of 4'-Fluoro-3'-(trifluoromethoxy)acetophenone (CAS No. 208173-24-4). Adherence to these protocols is essential for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. According to safety data, it can cause skin and eye irritation, and may also lead to respiratory irritation[1][2]. Therefore, the use of appropriate personal protective equipment is mandatory.
Summary of Required Personal Protective Equipment
| Protection Type | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles conforming to EN166 or NIOSH standards. | To prevent eye contact and serious eye irritation[1]. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl, Neoprene, or Viton). | To avoid skin contact and prevent skin irritation[3]. |
| Skin and Body Protection | Lab coat, long-sleeved clothing, and closed-toe shoes. | To minimize skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is recommended. | To prevent inhalation and respiratory tract irritation[1][2]. |
Operational and Disposal Plans
Step-by-Step Handling Procedures:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible. Read the Safety Data Sheet (SDS) thoroughly.
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[4].
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Dispensing: When transferring the chemical, do so carefully to avoid splashes or the generation of aerosols.
-
After Handling: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn. Remove and properly store or dispose of contaminated PPE.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area[4].
-
Keep away from incompatible materials such as strong oxidizing agents.
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the chemical with an inert material (e.g., sand, vermiculite). Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan:
As a halogenated organic compound, this compound must be disposed of as hazardous waste.
-
Segregation: Collect waste in a designated, properly labeled, and sealed container for halogenated organic waste[5][6][7]. Do not mix with non-halogenated waste to avoid higher disposal costs[6][8].
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of down the drain[6].
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. 4'-Fluoro-3'-(trifluoromethyl)acetophenone | C9H6F4O | CID 605678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nj.gov [nj.gov]
- 4. Acetophenone SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. bucknell.edu [bucknell.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

